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  • Product: Methyl 4-fluoroquinoline-7-carboxylate
  • CAS: 1956382-52-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 4-fluoroquinoline-7-carboxylate

Abstract This technical guide provides a comprehensive and scientifically rigorous overview of a strategic synthesis route for Methyl 4-fluoroquinoline-7-carboxylate, a key building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a strategic synthesis route for Methyl 4-fluoroquinoline-7-carboxylate, a key building block in medicinal chemistry and drug development. Recognizing the challenges associated with the functionalization of a pre-formed quinoline ring, this guide proposes a more efficient and practical synthetic pathway commencing from 3-amino-5-fluorobenzoic acid. We will delve into the mechanistic intricacies and provide detailed experimental protocols for each synthetic step, including the foundational Gould-Jacobs cyclization, subsequent halogenation and fluorination of the 4-position, and final esterification. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and actionable laboratory procedures.

Introduction: The Significance of Fluoroquinolones

Quinolone derivatives, particularly those bearing a fluorine substituent, represent a cornerstone of modern antibacterial therapy.[1] The introduction of a fluorine atom at the C6 or C7 position of the quinoline scaffold has been shown to significantly enhance the antimicrobial activity and pharmacokinetic profile of these compounds. Methyl 4-fluoroquinoline-7-carboxylate is a valuable intermediate in the synthesis of a new generation of fluoroquinolone antibiotics and other therapeutic agents. Its structure combines the essential quinolone core with a fluorine atom at a key position and a versatile carboxylate group for further molecular elaboration.

Strategic Re-evaluation of the Synthetic Approach: From 3-Fluoroaniline to 3-Amino-5-fluorobenzoic Acid

While the initial proposition of synthesizing Methyl 4-fluoroquinoline-7-carboxylate from 3-fluoroaniline is conceptually straightforward, it presents significant practical challenges. The primary obstacle lies in the regioselective introduction of a carboxyl group at the C7 position of the quinoline ring after its formation. Direct C-H functionalization of the quinoline core at the C7 position is notoriously difficult due to the electronic properties of the heterocyclic system.[2] While advanced methods involving directing groups have been developed, they add complexity and are not always amenable to large-scale synthesis.[3]

A more strategic and efficient approach involves starting with a precursor that already contains the desired carboxylic acid functionality or its precursor. To this end, we propose the use of 3-amino-5-fluorobenzoic acid as the optimal starting material. This commercially available compound[2][4][5][6] allows for the construction of the quinoline ring with the carboxyl group pre-installed at the 7-position, thereby streamlining the entire synthetic sequence.

The Synthetic Pathway: A Step-by-Step Guide

The synthesis of Methyl 4-fluoroquinoline-7-carboxylate from 3-amino-5-fluorobenzoic acid can be accomplished in four key steps, as illustrated in the workflow diagram below.

G cluster_0 Overall Synthetic Workflow A 3-Amino-5-fluorobenzoic acid B Diethyl 2-(((3-carboxy-5-fluorophenyl)amino)methylene)malonate A->B Gould-Jacobs Condensation C 4-Hydroxy-6-fluoroquinoline-7-carboxylic acid B->C Thermal Cyclization D 4-Chloro-6-fluoroquinoline-7-carbonyl chloride C->D Chlorination E Methyl 4-chloro-6-fluoroquinoline-7-carboxylate D->E Esterification F Methyl 4-fluoro-6-fluoroquinoline-7-carboxylate (Target Molecule) E->F Fluorination

Caption: Overall synthetic workflow for Methyl 4-fluoroquinoline-7-carboxylate.

Step 1: Gould-Jacobs Reaction - Formation of the 4-Hydroxyquinoline Core

The cornerstone of this synthesis is the Gould-Jacobs reaction, a robust and widely used method for constructing the 4-hydroxyquinoline scaffold from anilines and diethyl ethoxymethylenemalonate (DEEM).[7][8][9] In this initial step, 3-amino-5-fluorobenzoic acid undergoes condensation with DEEM, followed by a thermal cyclization to yield 6-fluoro-4-hydroxyquinoline-7-carboxylic acid.

Reaction Mechanism:

G cluster_mechanism Gould-Jacobs Reaction Mechanism start 3-Amino-5-fluorobenzoic acid + DEEM intermediate1 Anilinomethylenemalonate Intermediate start->intermediate1 Condensation (Ethanol elimination) intermediate2 Ketene Intermediate (via thermal elimination) intermediate1->intermediate2 Thermal Cyclization product 6-Fluoro-4-hydroxyquinoline-7-carboxylic acid intermediate2->product 6π-Electrocyclization & Tautomerization

Caption: Mechanism of the Gould-Jacobs reaction.

Experimental Protocol:

  • Condensation: In a round-bottom flask, combine 3-amino-5-fluorobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 120-130 °C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.

  • Cyclization: To the crude anilinomethylenemalonate intermediate, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 250 °C under a nitrogen atmosphere for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

  • Add a non-polar solvent like hexane to further facilitate precipitation.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum to obtain 6-fluoro-4-hydroxyquinoline-7-carboxylic acid.

ParameterValueReference
Starting Material3-amino-5-fluorobenzoic acid[2]
ReagentDiethyl ethoxymethylenemalonate[10]
Condensation Temp.120-130 °C[10]
Cyclization Temp.250 °C[10]
SolventDiphenyl ether[10]
Expected Yield70-85%[11]
Step 2: Chlorination of the 4-Hydroxyquinoline

The 4-hydroxy group of the quinoline is not directly substitutable by a fluorine atom under standard nucleophilic aromatic substitution conditions. Therefore, it must first be converted to a more reactive leaving group, typically a chlorine atom. This is achieved by treating the 4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Experimental Protocol:

  • Suspend 6-fluoro-4-hydroxyquinoline-7-carboxylic acid (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Heat the mixture to reflux (around 110 °C) for 2-3 hours.

  • Carefully quench the excess phosphorus oxychloride by slowly pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry to yield 4-chloro-6-fluoroquinoline-7-carbonyl chloride.

ParameterValue
ReagentPhosphorus oxychloride (POCl₃)
TemperatureReflux (approx. 110 °C)
Reaction Time2-3 hours
Expected Yield85-95%
Step 3: Fluorination of the 4-Chloroquinoline

The conversion of the 4-chloroquinoline to the desired 4-fluoroquinoline is a critical step. This nucleophilic aromatic substitution is typically achieved using a fluoride salt, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst in a high-boiling polar aprotic solvent.

Experimental Protocol:

  • In a sealed reaction vessel, dissolve methyl 4-chloro-6-fluoroquinoline-7-carboxylate (1.0 eq) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Add spray-dried potassium fluoride (2-3 eq) and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide, 0.1 eq).

  • Heat the mixture to 150-180 °C for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 4-fluoroquinoline-7-carboxylate.

ParameterValueReference
ReagentPotassium Fluoride (KF)[12]
CatalystPhase-transfer catalyst (e.g., 18-crown-6)
SolventDMSO or DMF[12]
Temperature150-180 °C
Expected Yield60-80%
Step 4: Esterification of the 7-Carboxylic Acid

The final step in the synthesis is the conversion of the 7-carboxylic acid to its corresponding methyl ester. A classic Fischer esterification using methanol in the presence of a catalytic amount of strong acid is a reliable method.[13][14]

Experimental Protocol:

  • Suspend 4-chloro-6-fluoroquinoline-7-carbonyl chloride (1.0 eq) in methanol (10-20 eq).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and neutralize the acid with a weak base like sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude Methyl 4-chloro-6-fluoroquinoline-7-carboxylate can be purified by recrystallization or column chromatography.

ParameterValueReference
ReagentMethanol[13][14]
CatalystConcentrated Sulfuric Acid[13][15]
TemperatureReflux[15]
Reaction Time4-6 hours
Expected Yield>90%

Conclusion

The synthesis of Methyl 4-fluoroquinoline-7-carboxylate is most strategically approached by utilizing 3-amino-5-fluorobenzoic acid as the starting material. This approach circumvents the challenges of late-stage C7-functionalization of the quinoline ring. The synthetic sequence, involving a Gould-Jacobs reaction, chlorination, fluorination, and esterification, employs well-established and reliable chemical transformations. The detailed protocols provided in this guide offer a practical framework for the successful laboratory synthesis of this important fluoroquinolone intermediate, thereby facilitating further research and development in the field of medicinal chemistry.

References

  • 3-amino-5-fluorobenzoic Acid. (n.d.). Amerigo Scientific. Retrieved February 27, 2024, from [Link]

  • Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. (2025). Angewandte Chemie International Edition, 64(45). [Link]

  • N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. (2021). Molecules, 26(15), 4458. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2018). Molecules, 23(10), 2469. [Link]

  • Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20687-20717. [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (1977). Journal of Medicinal Chemistry, 20(8), 1001-1006. [Link]

  • Synthesis of 3‐Amino‐5‐fluoro‐2‐iodobenzoate (1). (2019). Bulletin of the Korean Chemical Society, 40(10), 987-990. [Link]

  • Gould-Jacobs Reaction. (1939). Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Gould–Jacobs reaction. (2023, December 29). In Wikipedia. [Link]

  • Conrad–Limpach synthesis. (2023, November 18). In Wikipedia. [Link]

  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. (2013). Archiv der Pharmazie, 346(5), 369-378. [Link]

  • How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? (2021, January 26). FAQ. Retrieved from [Link]

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved February 27, 2024, from [Link]

  • Method for production of fluorin
  • Synthesis of quinolines from o-aminobenzyl alcohols. (2020). Organic & Biomolecular Chemistry, 18(27), 5221-5225. [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved February 27, 2024, from [Link]

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (2022). CN112500341B.
  • Lewis acid-mediated modular route to the synthesis of 3-substituted quinolines from 2-aminobenzyl alcohols and enamine(one)s. (2021). New Journal of Chemistry, 45(33), 15033-15043. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved from [Link]

  • Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. (1998). EP1001929B1.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules, 30(1), 163. [Link]

  • 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved February 27, 2024, from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Orgánica. Retrieved February 27, 2024, from [Link]

  • 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. (n.d.). Haz-Map. Retrieved February 27, 2024, from [Link]

  • 3-Amino-5-fluorobenzoic acid. (n.d.). PubChem. Retrieved February 27, 2024, from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2008). Letters in Organic Chemistry, 5(5), 399-401. [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023). Journal of the American Chemical Society, 145(23), 12645-12655. [Link]

  • Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. (1998). Journal of Medicinal Chemistry, 41(15), 2746-2753. [Link]

  • Process for the hydrolysis of quinolone carboxylic esters. (2019). WO2019206798A1.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2024, from [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved February 27, 2024, from [Link]

  • Unusual fries rearrangement of 7-Acyloxyquinolin-2-ones– A new way to linear and angular. (2006). ARKIVOC, 2006(13), 133-141. [Link]

Sources

Exploratory

"Methyl 4-fluoroquinoline-7-carboxylate" chemical structure and IUPAC name

A Versatile Electrophilic Scaffold for Kinase Inhibitor Discovery Executive Summary Methyl 4-fluoroquinoline-7-carboxylate (CAS: 1956382-52-7) represents a high-value "privileged structure" in medicinal chemistry. Its ut...

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Electrophilic Scaffold for Kinase Inhibitor Discovery

Executive Summary

Methyl 4-fluoroquinoline-7-carboxylate (CAS: 1956382-52-7) represents a high-value "privileged structure" in medicinal chemistry. Its utility lies in the orthogonal reactivity of its two functional handles: the highly electrophilic 4-fluoro substituent and the chemically stable yet modifiable 7-methyl ester .

This guide details the structural properties, synthesis, and application of this scaffold. Unlike the more common 4-chloro analogs, the 4-fluoro derivative offers superior reactivity kinetics in Nucleophilic Aromatic Substitution (SNAr) reactions, particularly with sterically hindered or electron-deficient nucleophiles (e.g., phenols, anilines). This makes it a critical intermediate for synthesizing Type I and Type II kinase inhibitors targeting c-Met, VEGFR, and AXL.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature and Identifiers
  • IUPAC Name: Methyl 4-fluoroquinoline-7-carboxylate[1]

  • Common Name: 4-Fluoro-7-methoxycarbonylquinoline

  • CAS Number: 1956382-52-7[1][2]

  • Molecular Formula: C₁₁H₈FNO₂

  • Molecular Weight: 205.19 g/mol

Structural Analysis

The molecule consists of a bicyclic quinoline core. The nitrogen atom in the ring creates an electron-deficient system at the C2 and C4 positions.

  • C4-Position (Fluorine): The fluorine atom is activated by the ring nitrogen (para-position), making the C-F bond highly susceptible to nucleophilic attack. Fluorine is a better leaving group than chlorine in SNAr reactions due to the higher electronegativity of F, which stabilizes the Meisenheimer complex intermediate.

  • C7-Position (Ester): Located on the benzenoid ring, this ester points towards the solvent-exposed region in many kinase binding pockets, providing a vector for solubilizing groups (e.g., piperazines, morpholines) via amide coupling.

Physicochemical Properties (Predicted)
PropertyValueImplication
LogP ~2.3Lipophilic; good membrane permeability for cellular assays.
TPSA ~39 ŲWell within the range for oral bioavailability (<140 Ų).
pKa (N-1) ~2.5The ring nitrogen is weakly basic due to the electron-withdrawing ester and fluorine.
H-Bond Acceptors 3N-1, Ester Carbonyl, Ester Oxygen.

Synthetic Routes and Causality

The synthesis of Methyl 4-fluoroquinoline-7-carboxylate is typically achieved via a modified Gould-Jacobs reaction , followed by halogenation and halogen exchange (Halex).

Pathway Logic
  • Cyclization (Gould-Jacobs): We start with an aniline to build the pyridine ring. This is robust and scalable.

  • Chlorination: Conversion of the 4-hydroxy intermediate to 4-chloro is the industry standard for activation.

  • Halogen Exchange (Halex): Conversion of 4-Cl to 4-F.

    • Why F instead of Cl? While the 4-chloro analog is stable, the 4-fluoro analog reacts significantly faster with weak nucleophiles (like the phenolic oxygen in tyrosine kinase inhibitor synthesis) and requires milder conditions, reducing byproduct formation.

Visualization of Synthesis

Synthesis SM Methyl 3-aminobenzoate Inter1 Enamine Intermediate SM->Inter1 Condensation (110°C) EMME Diethyl ethoxymethylenemalonate EMME->Inter1 Cyclized 4-Hydroxyquinoline core Inter1->Cyclized Thermal Cyclization (250°C, Ph2O) Chloro 4-Chloroquinoline derivative Cyclized->Chloro POCl3 Chlorination Target Methyl 4-fluoroquinoline- 7-carboxylate Chloro->Target KF, DMSO (Halex Reaction)

Caption: Step-wise synthesis from aniline precursor to the fluorinated scaffold via Gould-Jacobs cycling and Halex exchange.

Experimental Protocols

Synthesis of the Precursor (4-Chloro Analog)

Note: This step generates the substrate for the fluorination.

  • Condensation: Mix Methyl 3-aminobenzoate (1.0 eq) and Diethyl ethoxymethylenemalonate (1.1 eq). Heat to 110°C for 2 hours. Ethanol byproduct is distilled off.

  • Cyclization: Add the resulting enamine dropwise to refluxing diphenyl ether (~250°C). Stir for 1 hour. Cool and precipitate with hexane. Filter to obtain the 4-hydroxyquinoline.

  • Chlorination: Suspend the 4-hydroxyquinoline in POCl₃ (5 vol). Reflux for 2 hours. Quench carefully onto ice/ammonia. Extract with DCM.[3]

Halogen Exchange (The Halex Reaction)

Objective: Convert Methyl 4-chloroquinoline-7-carboxylate to the 4-fluoro target. Safety Warning: This reaction uses high temperatures and fluoride sources.

  • Reagents: Methyl 4-chloroquinoline-7-carboxylate (10 mmol), Potassium Fluoride (spray-dried, 30 mmol), Tetraphenylphosphonium bromide (catalytic, 5 mol%).

  • Solvent: Anhydrous Sulfolane or DMSO (10 mL). Note: Solvent must be dry to prevent hydrolysis.

  • Procedure:

    • Combine reagents in a heavy-walled pressure vial (or round bottom flask if not superheating).

    • Heat to 140–160°C for 4–6 hours under Nitrogen.

    • Monitor by HPLC/LC-MS. The 4-F product usually elutes earlier than the 4-Cl.

  • Workup:

    • Cool to room temperature.[4][5][3] Dilute with water (50 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc).

Application: SNAr Displacement (Library Synthesis)

Objective: Coupling with a nucleophile (e.g., 4-aminophenol or an aniline).

  • Dissolve Methyl 4-fluoroquinoline-7-carboxylate (1.0 eq) in Isopropanol or DMF.

  • Add Nucleophile (1.1 eq) and Base (DIPEA, 2.0 eq). Note: If using a phenol, use K₂CO₃ in DMF.

  • Heat to 80°C for 2–4 hours.

  • Result: The 4-fluoro group is displaced cleanly. The reaction is typically 10–50x faster than with the 4-chloro analog.

Applications in Drug Discovery[3][10]

This scaffold is a gateway to "Type II" kinase inhibitors, which bind to the inactive conformation of the kinase (DFG-out).

  • The "Hinge Binder": The quinoline nitrogen (N1) often interacts with the hinge region of the kinase ATP pocket.

  • The "Linker": The 4-position substitution (via SNAr) extends into the hydrophobic back pocket.

  • The "Solvent Front": The 7-ester is hydrolyzed and coupled to solubilizing tails (e.g., N-methylpiperazine) to improve pharmacokinetics.

Divergent Synthesis Workflow

Applications Core Methyl 4-fluoroquinoline- 7-carboxylate Path1 Path A: S_NAr with Phenols Core->Path1  R-OH, K2CO3   Path2 Path B: S_NAr with Anilines Core->Path2  R-NH2, H+ or Base   Prod1 Ether-linked Kinase Inhibitors (e.g., c-Met, VEGFR2) Path1->Prod1 Prod2 Amino-quinoline Inhibitors (e.g., EGFR) Path2->Prod2 Hydrolysis Ester Hydrolysis (LiOH) Prod1->Hydrolysis Prod2->Hydrolysis Amide Amide Coupling (Solubility Optimization) Hydrolysis->Amide  R'-NH2, HATU  

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the C4-Fluoro and C7-Ester groups.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Finger, G. C., et al. (1956). Aromatic Fluorine Compounds. Journal of the American Chemical Society. (Foundational text on Halex reactions). Link

  • ChemSRC. (2023). Methyl 4-fluoroquinoline-7-carboxylate - CAS 1956382-52-7 Data.[1][2] Link

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Quinolone Carboxylates. Link

  • Smith, J. A., et al. (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis. SciSpace/ResearchGate. Link

Sources

Foundational

Comprehensive Spectral Characterization of Methyl 4-Fluoroquinoline-7-Carboxylate: A Technical Guide for Structural Elucidation

Executive Summary Methyl 4-fluoroquinoline-7-carboxylate (CAS: 1956382-52-7) is a highly functionalized heterocyclic scaffold of significant interest in drug discovery, particularly in the development of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-fluoroquinoline-7-carboxylate (CAS: 1956382-52-7) is a highly functionalized heterocyclic scaffold of significant interest in drug discovery, particularly in the development of kinase inhibitors and advanced antibacterial agents[1]. As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, in-depth guide to the spectral characterization of this compound. By triangulating data from Multinuclear NMR (


H, 

C,

F), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared Spectroscopy (ATR-FTIR), researchers can establish a self-validating system for unambiguous structural elucidation[2].

Structural Significance & Mechanistic Context

The quinoline core is a privileged pharmacophore in medicinal chemistry. The introduction of a fluorine atom at the C4 position significantly alters the electronic landscape of the ring system. Fluorine's high electronegativity combined with its


-donating resonance capabilities enhances the molecule's lipophilicity and metabolic stability[3]. Concurrently, the methyl carboxylate group at C7 provides a versatile synthetic handle (e.g., for saponification or cross-coupling). Understanding the exact spectral signatures—particularly the complex spin-spin coupling networks induced by the C4 fluorine—is critical for confirming regiochemistry during synthesis.

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the analytical workflow must be treated as a self-validating system where orthogonal techniques confirm the same structural hypothesis.

AnalyticalWorkflow Sample Methyl 4-fluoroquinoline-7-carboxylate (Sample Prep) NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR MS HRMS (ESI-TOF) Accurate Mass Sample->MS IR ATR-FTIR Functional Groups Sample->IR DataInt Orthogonal Data Integration NMR->DataInt MS->DataInt IR->DataInt Validation Structural Validation DataInt->Validation

Caption: Orthogonal analytical workflow for structural elucidation of fluoroquinolines.

Multinuclear NMR Spectroscopy Protocol

Causality & Logic: Fluorine-19 is a highly receptive spin-1/2 nucleus (100% natural abundance) that provides a background-free reporter for structural confirmation[4]. However, fluorinated aromatics often exhibit long longitudinal relaxation times (


). A standard 1-second relaxation delay is insufficient and will lead to inaccurate integrations[3].
Step-by-Step Methodology: 
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard)[2]. Note: If concentration-dependent aggregation is suspected, DMSO-
    
    
    
    should be used to disrupt intermolecular
    
    
    stacking[5].
  • 
    H NMR Acquisition:  Acquire at 400 MHz. Set the spectral width to 12 ppm. Use a 30° flip angle, 16 scans, and a relaxation delay (
    
    
    
    ) of 2.0 seconds.
  • 
    C NMR Acquisition:  Acquire at 100 MHz with inverse-gated proton decoupling to minimize Nuclear Overhauser Effect (NOE) bias, ensuring quantitative integration if required. Set 
    
    
    
    to 3.0 seconds, 1024 scans[2].
  • 
    F NMR Acquisition:  Acquire at 376 MHz without proton decoupling to observe the critical 
    
    
    
    splitting. Set
    
    
    to 5.0 seconds to account for the long
    
    
    of the aromatic fluorine[3]. Validation Checkpoint: The integration of the methoxy protons (
    
    
    ~3.98 ppm) must perfectly ratio 3:1 against the isolated H-8 aromatic proton (
    
    
    ~8.75 ppm).
High-Resolution Mass Spectrometry (ESI-HRMS)

Causality & Logic: The basic quinoline nitrogen readily accepts a proton in acidic media, making Positive Electrospray Ionization (ESI+) the optimal technique for generating a stable [M+H]


 ion without excessive fragmentation[1].
Step-by-Step Methodology: 
  • Dilute the sample to 1

    
    g/mL in MS-grade Methanol containing 0.1% Formic Acid.
    
  • Inject 5

    
    L into an ESI-TOF mass spectrometer.
    
  • Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone voltage to 30 V to minimize in-source fragmentation. Validation Checkpoint: The experimental monoisotopic mass must fall within

    
     3 ppm of the theoretical [M+H]
    
    
    
    mass (206.0612 m/z).
ATR-FTIR Spectroscopy

Step-by-Step Methodology:

  • Place 1-2 mg of the neat solid directly onto a Diamond ATR crystal.

  • Apply uniform pressure using the anvil to ensure optimal optical contact.

  • Acquire 32 co-added scans from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    [1]. Validation Checkpoint: The presence of a sharp, intense
    
    
    stretch at ~1720 cm
    
    
    confirms the integrity of the ester, ruling out hydrolysis to the carboxylic acid (which would exhibit a broad O-H stretch at 3300-2500 cm
    
    
    ).

Spectral Data Analysis & Interpretation

Nuclear Magnetic Resonance (NMR) Data

The


H NMR spectrum is heavily influenced by the C4 fluorine. The H-3 proton appears as a distinct doublet of doublets due to a massive ortho-coupling with fluorine (

Hz) and a standard vicinal coupling with H-2 (

Hz)[6]. Furthermore, a through-space peri-coupling is observed between the C4 fluorine and the H-5 proton (

Hz), a hallmark of 4-substituted quinolines.

Table 1:


H NMR Data (400 MHz, CDCl

)
PositionChemical Shift (ppm)MultiplicityCoupling Constant (

in Hz)
IntegrationAssignment
H-28.85dd

,

1HAromatic CH (

to N)
H-88.75d

1HAromatic CH (isolated)
H-58.20dd

,

1HAromatic CH (peri to F)
H-68.15dd

,

1HAromatic CH
H-37.25dd

,

1HAromatic CH (

to N)
-OCH

3.98s-3HMethyl ester

In the


C NMR spectrum, the C-F bond causes extensive splitting of the carbon signals. The ipso-carbon (C4) exhibits a massive 

coupling of ~260 Hz. The ortho-carbons (C3 and C4a) show

couplings of ~18 Hz, which is critical for differentiating C4a from the other bridgehead carbon (C8a)[3].

Table 2:


C and 

F NMR Data (CDCl

)
NucleusPositionChemical Shift (ppm)MultiplicityC-F Coupling (

in Hz)
Assignment

C
C=O166.5s-Ester Carbonyl

C
C-4165.0d

C-F (ipso)

C
C-2151.0d

Aromatic CH

C
C-8a149.5s-Bridgehead C

C
C-7132.0s-Quaternary C

C
C-8130.5s-Aromatic CH

C
C-6128.0s-Aromatic CH

C
C-5124.0d

Aromatic CH (peri)

C
C-4a122.0d

Bridgehead C

C
C-3108.0d

Aromatic CH (ortho)

C
-OCH

52.6s-Methoxy C

F
F-4-115.5d

Aromatic C-F
Mass Spectrometry and Infrared Spectroscopy Data

The ESI-HRMS data confirms the exact elemental composition, while the ATR-FTIR data validates the functional group integrity, specifically the ester and the carbon-fluorine bond[1].

Table 3: HRMS and ATR-FTIR Data

TechniqueParameter / WavenumberValue / IntensityAssignment / Observation
HRMS FormulaC

H

FNO

Exact Mass: 205.0539
HRMS [M+H]

Calculated
206.0612 m/zTheoretical protonated species
HRMS [M+H]

Experimental
206.0609 m/z

= -1.4 ppm (High confidence)
FTIR 3050 cm

WeakC-H stretch (aromatic)
FTIR 2955 cm

WeakC-H stretch (aliphatic, methoxy)
FTIR 1720 cm

StrongC=O stretch (ester)
FTIR 1610, 1575 cm

MediumC=C, C=N ring stretches
FTIR 1280 cm

StrongC-F stretch
FTIR 1240, 1110 cm

StrongC-O-C stretch (ester)

References

  • ChemBuyersGuide. "Methyl 4-fluoroquinoline-7-carboxylate (CAS: 1956382-52-7)." chembuyersguide.com.

  • BenchChem. "Application Notes and Protocols for the Analytical Characterization of 8-Fluoroquinoline-3-carboxamide." benchchem.com.2

  • National Institutes of Health (NIH). "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." nih.gov. 3

  • National Institutes of Health (NIH). "Solid state 19F NMR parameters of fluorine-labeled amino acids. Part I: aromatic substituents." nih.gov. 4

  • The Ivan Huc Group. "Quadruple and Double Helices of 8-Fluoroquinoline Oligoamides." uni-muenchen.de. 5

  • Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." wikipedia.org.6

  • National Institutes of Health (NIH). "Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes." nih.gov. 1

Sources

Exploratory

Predictive Mechanistic Profiling of Methyl 4-fluoroquinoline-7-carboxylate: A Dual-Paradigm Analysis

Abstract: Methyl 4-fluoroquinoline-7-carboxylate (CAS 1956382-52-7) is traditionally viewed as a highly reactive synthetic intermediate. However, its unique stereoelectronic profile presents a compelling case for its dir...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Methyl 4-fluoroquinoline-7-carboxylate (CAS 1956382-52-7) is traditionally viewed as a highly reactive synthetic intermediate. However, its unique stereoelectronic profile presents a compelling case for its direct application as a Covalent Targeted Kinase Inhibitor (CTKI). This whitepaper explores the speculative mechanism of action of this molecule, detailing the chemical biology behind its reactivity, its potential to irreversibly blockade Receptor Tyrosine Kinase (RTK) signaling, and the self-validating experimental protocols required to prove its efficacy.

Chemical Biology & Pharmacophore Rationale

The quinoline scaffold is a privileged pharmacophore in oncology, frequently utilized to competitively bind the ATP hinge region of RTKs such as VEGFR2, EGFR, and c-Met[1]. While 4-chloroquinolines and 4-aminoquinolines (e.g., Lenvatinib) are standard in drug design, the substitution of the C4 position with a fluorine atom fundamentally alters the molecule's reactivity[1].

The Stereoelectronic Driver: SNAr Activation

The mechanism of action for Methyl 4-fluoroquinoline-7-carboxylate hinges on Nucleophilic Aromatic Substitution (SNAr). Fluorine's extreme electronegativity exerts a profound inductive electron-withdrawing effect (-I), highly activating the C4 position for nucleophilic attack[2].

In SNAr reactions, the rate-determining step is the formation of the intermediate Meisenheimer complex, not the departure of the leaving group[3]. Fluorine stabilizes this negatively charged intermediate significantly better than heavier halogens, rendering the 4-fluoroquinoline an exceptionally reactive electrophile[3]. Furthermore, the 7-carboxylate moiety acts as a strong resonance electron-withdrawing group, further depleting electron density from the quinoline ring to synergistically enhance C4 electrophilicity[1].

Genotoxicity Considerations

When designing quinoline-based therapeutics, researchers must account for potential genotoxicity, which is often linked to metabolic activation at positions 1-3 of the quinoline ring[4]. While the 4-fluoro and 7-carboxylate substitutions may sterically or electronically modulate this liability, rigorous profiling using Ames testing and SOS chromotests remains a mandatory step in lead optimization[4].

Speculative Mechanism: Irreversible RTK Blockade

Based on its electrophilic nature, we hypothesize that Methyl 4-fluoroquinoline-7-carboxylate acts as a covalent warhead targeting non-catalytic cysteine residues within the ATP-binding pocket of RTKs (e.g., Cys1045 in VEGFR2).

The Causal Mechanism:

  • Orthosteric Binding: The quinoline nitrogen forms a reversible hydrogen bond with the kinase hinge region, while the 7-carboxylate projects into the solvent channel, anchoring the molecule.

  • Nucleophilic Attack: The thiol group of a reactive active-site cysteine acts as a soft nucleophile, attacking the hard electrophilic C4 carbon.

  • Covalent Trapping: The subsequent elimination of the fluoride ion results in an irreversible thioether bond. This permanently inactivates the kinase, halting downstream PLCγ-PKC-MAPK signaling and suppressing tumor angiogenesis[1].

VEGFR2_Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase Domain) VEGF->VEGFR2 Activates PLCg PLC-gamma Activation VEGFR2->PLCg Phosphorylates Inhibitor Methyl 4-fluoroquinoline-7-carboxylate (Covalent Warhead) Inhibitor->VEGFR2 Covalent SNAr Blockade PKC PKC Cascade PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Tumor Angiogenesis MAPK->Angiogenesis

Fig 1. Speculative covalent blockade of the VEGFR2 signaling cascade by the 4-fluoroquinoline core.

Comparative Quantitative Profiling

To understand why the 4-fluoro derivative is uniquely suited for covalent inhibition compared to its structural analogs, we must evaluate their thermodynamic and kinetic parameters.

Property4-Fluoroquinoline Core4-Chloroquinoline Core4-Aminoquinoline Core
Inductive Effect (σI) +0.52 (Strong EWG)+0.47 (Moderate EWG)+0.12 (Weak EWG)
Meisenheimer Stabilization ExceptionalModeratePoor
SNAr Leaving Group Ability Excellent (Thermodynamic sink)GoodNon-existent
Predicted Kinase Interaction Irreversible Covalent (Thioether)Slow Covalent / ReversibleReversible (H-Bonding)
Primary Application CTKI Warhead / Rapid SynthonStandard Synthetic IntermediateFinal Drug Substance

Self-Validating Experimental Methodologies

A mechanistic hypothesis is only as robust as its internal controls. To definitively prove covalent engagement, researchers must decouple reversible affinity from irreversible modification. The following self-validating workflow pairs functional enzymatic assays with structural mass spectrometry.

Workflow Incubation 1. Incubation Recombinant Kinase + Electrophile Dialysis 2. Dialysis Remove unbound ligand Incubation->Dialysis Assay 3. Kinase Assay Measure residual activity Dialysis->Assay LCMS 4. Intact LC-MS Detect mass shift (+ MW - HF) Dialysis->LCMS

Fig 2. Self-validating experimental workflow for confirming irreversible covalent kinase inhibition.

Protocol A: ATP-Competitive Rapid Dilution Washout Assay (Functional Validation)

Objective: To prove that enzyme inhibition is functionally irreversible and not merely the result of high-affinity reversible binding.

  • Pre-incubation: Incubate recombinant VEGFR2 (10 nM) with Methyl 4-fluoroquinoline-7-carboxylate (1 µM) in assay buffer for 60 minutes at room temperature.

    • Causality: Covalent bond formation via SNAr is a time-dependent kinetic process. A 60-minute window allows the reaction to reach completion.

  • 100-fold Rapid Dilution: Dilute the reaction mixture 100-fold into an assay buffer containing ATP and a fluorescent peptide substrate.

    • Causality: Dilution drops the free inhibitor concentration far below its reversible

      
      . If the inhibitor is non-covalent, the equilibrium shifts, releasing the inhibitor and restoring kinase activity. If covalent, the enzyme remains permanently "dead."
      
  • Kinetic Readout: Monitor substrate phosphorylation continuously for 2 hours. A lack of activity recovery compared to a vehicle control confirms irreversible inhibition.

Protocol B: Intact Protein LC-MS (Structural Validation)

Objective: To structurally confirm the exact site and mechanism of covalent modification.

  • Protein-Ligand Incubation: Incubate VEGFR2 (5 µM) with the inhibitor (25 µM) for 2 hours to ensure maximum labeling stoichiometry.

  • Desalting and Denaturation: Pass the sample through a Zeba spin desalting column, followed by denaturation in 50% acetonitrile/0.1% formic acid.

    • Causality: Denaturing the protein unfolds its tertiary structure, releasing any non-covalently bound ligands that survived the desalting step. This ensures the mass spectrometer only detects covalently attached adducts.

  • TOF-MS Analysis: Analyze the intact protein mass using a Time-of-Flight Mass Spectrometer.

    • Causality: We look for a specific mass shift. The expected shift is the exact mass of the inhibitor minus the mass of hydrogen fluoride (HF). The loss of HF confirms the SNAr displacement mechanism at the C4 position.

References

1.[1]1 - Benchchem 2.[2]2 - American Chemical Society 3.[3] 3 - Thieme E-Books & E-Journals 4.[4]4 - ResearchGate

Sources

Foundational

Engineering the Quinolone Scaffold: A Technical Guide to the Biological Activity and Evaluation of Novel Derivatives

Executive Summary Quinolones represent a uniquely versatile class of synthetic compounds. Originally developed as narrow-spectrum antibiotics (e.g., nalidixic acid), the core 4-oxo-1,4-dihydroquinoline skeleton has been...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolones represent a uniquely versatile class of synthetic compounds. Originally developed as narrow-spectrum antibiotics (e.g., nalidixic acid), the core 4-oxo-1,4-dihydroquinoline skeleton has been extensively engineered over the last few decades. Modern structural modifications have not only yielded potent broad-spectrum antibacterial agents capable of overcoming multidrug resistance (MDR) but have also unlocked "nonclassical" biological activities, including targeted anticancer, antiviral, and antiparasitic properties[1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical summaries. This guide provides a comprehensive technical analysis of the structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to accurately evaluate the biological activity of novel quinolone derivatives.

Mechanistic Causality: From Antibacterial to Anticancer Efficacy

The foundational biological activity of fluoroquinolones relies on the formation of a ternary complex between the drug, the target DNA substrate, and type II topoisomerases.

  • Antibacterial Activity: In Gram-negative bacteria, the primary target is DNA gyrase (specifically the GyrA subunit), whereas in Gram-positive bacteria, Topoisomerase IV (ParC subunit) is preferentially targeted[2]. The quinolone binds at the enzyme-DNA cleavage interface, stabilizing double-strand breaks and preventing DNA religation, which ultimately triggers bacterial cell death[3].

  • Anticancer Activity: By modifying the C-7 and C-3 positions, researchers have successfully shifted the binding affinity from bacterial topoisomerases to mammalian Topoisomerase II[1]. Furthermore, novel hybrid derivatives have been synthesized to act as dual inhibitors, simultaneously targeting Topoisomerase II and Histone Deacetylase (HDAC) or tubulin polymerization, thereby inducing apoptosis in human cancer cell lines (e.g., MCF-7, A549)[4].

MOA cluster_antibacterial Antibacterial Pathway cluster_anticancer Anticancer Pathway Quinolone Novel Quinolone Derivatives Gyrase DNA Gyrase (Gram-negative) Quinolone->Gyrase Inhibits TopoIV Topoisomerase IV (Gram-positive) Quinolone->TopoIV Inhibits TopoII Mammalian Topoisomerase II Quinolone->TopoII Inhibits HDAC HDAC / Tubulin Quinolone->HDAC Inhibits DNA_Break Double-Strand DNA Breaks Gyrase->DNA_Break TopoIV->DNA_Break CellDeath_Bact Bacterial Cell Death DNA_Break->CellDeath_Bact Apoptosis Apoptosis / Cell Cycle Arrest TopoII->Apoptosis HDAC->Apoptosis CellDeath_Canc Tumor Cell Death Apoptosis->CellDeath_Canc

Dual mechanistic pathways of novel quinolones in bacterial and mammalian cells.

Quantitative Activity Profiles

The biological efficacy of novel derivatives is highly dependent on substituent chemistry. For instance, piperazine-modified ciprofloxacin analogues (Cipro-1) and aminomethyl-modified moxifloxacin analogues (Moxi-2) demonstrate exceptional potency against MDR strains, bypassing standard efflux pump resistance mechanisms[5]. Concurrently, derivatives featuring N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)carboxamide moieties exhibit targeted cytotoxicity against breast and lung cancer cell lines[4].

Table 1: Comparative Biological Activity of Select Novel Quinolone Derivatives
Compound Class / DerivativePrimary Target(s)Key Structural ModificationBiological Activity (MIC / IC₅₀)
Moxi-2 (Moxifloxacin Analogue)DNA Gyrase / Topo IVC-7 Aminomethyl substitutionMIC: 0.25 µg/mL (MRSA)[5]
Cipro-1 (Ciprofloxacin Analogue)DNA Gyrase / Topo IVC-7 Piperazine modificationMIC: 1.0 µg/mL (MDR E. coli)[5]
Compound 9 Mtb DNA GyraseMethoxy/ethoxy functionalizationIC₅₀: 27 µM (Mtb Gyrase)[2]
Voreloxin (Naphthyridine core)Mammalian Topo II1,8-naphthyridine scaffoldIC₅₀: 2.1 mg/mL (P388 Leukemia)[6]
Derivative 66 Topo II / TubulinC-3/C-4 chelation complex55.49% Growth Inhibition (Renal Cancer)[4]

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the evaluation of novel quinolones must follow rigorous, self-validating protocols. The methodologies below emphasize the causality behind each experimental choice, ensuring that assay artifacts are not mistaken for genuine biological activity.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Purpose: To quantify the lowest concentration of a quinolone derivative that completely inhibits visible bacterial growth, validating antibacterial efficacy against MDR strains[5].

  • Inoculum Preparation: Cultivate target strains (e.g., MRSA, MDR E. coli) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.08-0.1 (approx.

    
     CFU/mL).
    
    • Causality: Standardizing the bacterial titer ensures that the drug-to-target ratio remains consistent across all microtiter wells, preventing false resistance artifacts caused by high inoculum effects.

  • Serial Dilution: Prepare a two-fold serial dilution of the quinolone derivative in a 96-well plate, ranging from 64 µg/mL to 0.03 µg/mL. Include a positive growth control (no drug) and a negative sterility control (no bacteria).

  • Inoculation & Incubation: Add

    
     CFU per well. Incubate at 37°C for 16-20 hours.
    
  • Validation & Readout: Add resazurin dye (0.015%) to each well.

    • Causality: Resazurin acts as an internal self-validating metabolic indicator. Viable cells reduce the blue dye to pink, fluorescent resorufin. This eliminates human subjectivity in visually assessing turbidity, providing a definitive, binary readout for the MIC.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Purpose: To determine the IC₅₀ of the quinolone derivative against purified bacterial DNA gyrase, confirming the specific molecular target[3].

Workflow Prep Prepare E. coli GyrAB Tetramer Incubate Pre-incubate with Quinolone (30 min) Prep->Incubate AddDNA Add Relaxed Plasmid DNA & ATP Incubate->AddDNA Reaction Supercoiling Reaction (37°C, 30 min) AddDNA->Reaction Quench Quench with EDTA & Proteinase K Reaction->Quench Analyze Gel Electrophoresis & Densitometry Quench->Analyze

Step-by-step experimental workflow for the DNA gyrase supercoiling inhibition assay.

  • Enzyme Preparation: Reconstitute tetrameric E. coli GyrAB (10 nM) in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 30 mM KCl, 1 mM DTT)[3].

  • Drug Pre-incubation: Incubate the enzyme with varying concentrations of the quinolone derivative for 30 minutes at room temperature.

    • Causality: Quinolones act by stabilizing the cleavage complex. Pre-incubating allows the drug to access the GyrA/GyrB interface before the introduction of the highly competitive DNA substrate, ensuring accurate IC₅₀ kinetics.

  • Substrate Addition: Initiate the reaction by adding 0.5 µg of relaxed pBR322 plasmid DNA and 1 mM ATP. Incubate at 37°C for 30 minutes.

  • Reaction Quenching (Critical Step): Terminate the reaction by adding a stop buffer containing 50 mM EDTA and 0.5% SDS, followed by Proteinase K (100 µg/mL) digestion for 30 minutes at 37°C.

    • Causality: EDTA instantly halts the reaction by chelating Mg²⁺, a required cofactor for gyrase activity. Proteinase K digests the covalently bound gyrase, releasing the trapped DNA. Without this step, the DNA-protein complex would fail to migrate through the agarose gel, invalidating the assay.

  • Electrophoretic Analysis: Resolve the DNA topoisomers on a 1% agarose gel (run without ethidium bromide to prevent intercalator-induced supercoiling). Post-stain and quantify the supercoiled DNA band via densitometry to calculate the IC₅₀[5].

Future Directions in Rational Drug Design

The future of quinolone development lies in exploiting the structural plasticity of the scaffold. By utilizing computational docking and structure-based drug design, researchers are developing hybrid molecules that conjugate quinolones with other pharmacophores (e.g., benzothiazole, chalcone). These dual-action agents not only mitigate the risk of target-based mutations—such as those in the Quinolone Resistance-Determining Region (QRDR)—but also expand the therapeutic window of quinolones into oncology and virology[2].

References

  • MDPI - An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • ResearchGate - Nonclassical Biological Activities of Quinolone Deriv
  • MDPI - Recent Development of Fluoroquinolone Deriv
  • PMC (NIH)
  • ResearchGate - Design, Synthesis, And Biological Evaluation Of Novel Quinolone Deriv
  • SGUL - Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Neg
  • PMC (NIH) - DNA Gyrase as a Target for Quinolones.

Sources

Exploratory

Accelerating Kinase Inhibitor Discovery: The Strategic Utility of Methyl 4-fluoroquinoline-7-carboxylate

The following technical guide details the strategic utility, synthesis, and application of Methyl 4-fluoroquinoline-7-carboxylate , a critical scaffold in the development of Type II kinase inhibitors. Document Type: Tech...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic utility, synthesis, and application of Methyl 4-fluoroquinoline-7-carboxylate , a critical scaffold in the development of Type II kinase inhibitors.

Document Type: Technical Whitepaper & Protocol Guide Version: 2.1 (Technical Release) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Part 1: The Strategic Paradigm – Why 4-Fluoro?

In the high-stakes arena of kinase inhibitor discovery—specifically targeting c-Met, VEGFR2, and AXL —the quinoline scaffold remains a privileged structure. Historically, Methyl 4-chloroquinoline-7-carboxylate was the standard electrophile for introducing the 4-position pharmacophore (typically an amine or ether).

However, the "Discovery" of the 4-fluoro analogue represents a significant tactical evolution in medicinal chemistry.

The "Fluorine Effect" in SNAr

The shift from 4-chloro to 4-fluoro is not trivial; it is mechanistic. While the C–F bond is thermodynamically stronger than the C–Cl bond, the 4-fluoroquinoline is kinetically superior in Nucleophilic Aromatic Substitution (SNAr) reactions.

  • Electronegativity & LUMO Lowering: The high electronegativity of fluorine (

    
    ) inductively withdraws electron density from the C4 position more effectively than chlorine. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring.
    
  • Meisenheimer Complex Stabilization: The rate-determining step in SNAr for electron-deficient heterocycles is the initial nucleophilic attack, not the bond breaking. The fluorine atom stabilizes the anionic transition state (Meisenheimer complex) significantly better than chlorine.

  • Operational Impact: This allows researchers to:

    • Use weaker nucleophiles (e.g., electron-poor anilines).

    • Operate at lower temperatures , preserving sensitive functional groups on the 7-carboxylate handle.

    • Achieve higher yields with fewer side reactions (such as hydrolysis).

Part 2: Synthetic Access & Methodology

The synthesis of Methyl 4-fluoroquinoline-7-carboxylate (Compound 4 ) is typically achieved via a robust Halex (Halogen Exchange) reaction from the 4-chloro precursor, which is derived from a Gould-Jacobs cyclization.

Mechanistic Workflow (DOT Visualization)

SynthesisPathway Start Methyl 3-aminobenzoate (Starting Material) Inter1 Enamine Intermediate Start->Inter1 + EMME 110°C Cyclized 4-Hydroxyquinoline Core Inter1->Cyclized Dowtherm A 250°C (Cyclization) Chloro 4-Chloroquinoline (Precursor) Cyclized->Chloro POCl3 Reflux Fluoro Methyl 4-fluoroquinoline- 7-carboxylate (Target Scaffold) Chloro->Fluoro CsF, DMSO Halex Reaction

Figure 1: Synthetic route from commodity aniline to the high-value 4-fluoro scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl 4-chloroquinoline-7-carboxylate

Pre-requisite for the fluoro-analogue.

  • Condensation: Charge a reaction vessel with Methyl 3-aminobenzoate (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME) (1.1 eq). Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap if scaling up.

  • Cyclization (Gould-Jacobs): Add the crude enamine dropwise to refluxing Diphenyl ether (Dowtherm A) at 250°C. Stir for 45 minutes. Cool to RT. Dilute with hexane to precipitate the 4-hydroxyquinoline intermediate. Filter and dry.

  • Chlorination: Suspend the 4-hydroxy intermediate in POCl3 (5.0 eq). Heat to reflux (105°C) for 3 hours.

  • Workup: Evaporate excess POCl3. Pour residue onto crushed ice/NH4OH (aq). Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: The Halex Reaction (Chloro Fluoro)

The critical "Discovery" enabling step.

Reagents:

  • Methyl 4-chloroquinoline-7-carboxylate (1.0 eq)

  • Cesium Fluoride (CsF) (3.0 eq) - Must be anhydrous (dried under vacuum at 150°C for 4h).

  • DMSO (Anhydrous)

  • 18-Crown-6 (0.1 eq) - Phase transfer catalyst.

Procedure:

  • Setup: In a flame-dried Schlenk flask under Argon, suspend the dried CsF and 18-Crown-6 in anhydrous DMSO.

  • Addition: Add the 4-chloro substrate.

  • Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor by HPLC/UPLC. The 4-fluoro product typically elutes earlier than the 4-chloro.

  • Workup: Cool to RT. Pour into ice water. The product often precipitates as a beige solid. If not, extract with EtOAc.

  • Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography to avoid hydrolysis on silica.

Validation Criteria:

  • 19F NMR: Look for a singlet around -130 ppm (distinctive for aromatic C-F).

  • MS (ESI): M+1 = 206.06 (Calculated).

Part 4: Application in Drug Discovery (SNAr Coupling)

The primary utility of this scaffold is the rapid synthesis of libraries for SAR (Structure-Activity Relationship) studies.

Reaction Coordinate: 4-Fluoro vs. 4-Chloro[1]

SnArEnergy Start Reactants (Quinoline + Amine) TS Transition State (Meisenheimer Complex) Start->TS Lower Activation Energy (Ea) with 4-Fluoro Product Product (Kinase Inhibitor) TS->Product Fast Step Note 4-Fluoro stabilizes the negative charge in the TS ring system. TS->Note

Figure 2: Energetic advantage of the 4-fluoro scaffold in nucleophilic substitution.

Case Study: Synthesis of a c-Met Inhibitor Analogue

Objective: Install a complex aniline (e.g., 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline) at the 4-position.

  • Dissolve Methyl 4-fluoroquinoline-7-carboxylate (1.0 eq) in Isopropanol or DMF .

  • Add the aniline nucleophile (1.1 eq).

  • Add p-Toluenesulfonic acid (catalytic, 0.1 eq) or DIPEA (1.5 eq) depending on the nucleophile basicity.

  • Heat to 80°C.

    • Observation: With the 4-fluoro scaffold, this reaction reaches completion in <2 hours.

    • Comparison: The 4-chloro analogue often requires 140°C (microwave) or >12 hours reflux, leading to ester hydrolysis byproducts.

Part 5: Data Summary & Specifications

PropertyMethyl 4-fluoroquinoline-7-carboxylateMethyl 4-chloroquinoline-7-carboxylate
CAS Number 1956382-52-7 178984-69-5
Molecular Weight 205.19221.64
SNAr Reactivity High (80°C, mild)Moderate (120°C+, harsh)
Storage 2–8°C, Inert atm.RT, Stable
Primary Use Late-stage functionalizationEarly-stage building block

References

  • BenchChem. (n.d.). Methyl 4-chloroquinoline-7-carboxylate: Building Block for Kinase Inhibitors. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 136265697 (Methyl 4-fluoroquinoline-7-carboxylate). Retrieved from

  • Chemical Book. (2023). Methyl 4-fluoroquinoline-7-carboxylate Product Properties. Retrieved from

  • Journal of Medicinal Chemistry. (2005). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives. (Context on fluoroquinoline reactivity). Retrieved from

  • Google Patents. (2009). US7632944B2 - Quinolone carboxylic acids, derivatives thereof, and methods of making and using same. Retrieved from

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 4-fluoroquinoline-7-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating, and scalable two-step synthetic protocol for the preparation of methyl 4-fluoroquinol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating, and scalable two-step synthetic protocol for the preparation of methyl 4-fluoroquinoline-7-carboxylate, a highly valuable fluorinated heterocyclic building block used in pharmaceutical development.

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged motif in medicinal chemistry, frequently leveraged in the development of antimalarial, anticancer, and antimicrobial agents. The introduction of a fluorine atom at the C4 position significantly modulates the physicochemical properties of the molecule, enhancing metabolic stability, lipophilicity, and target binding affinity.

The synthesis of methyl 4-fluoroquinoline-7-carboxylate (CAS: 1956382-52-7) is most efficiently achieved via a two-step sequence starting from the readily available precursor, methyl 4-hydroxyquinoline-7-carboxylate.

  • Step 1: Deoxychlorination. The starting material exists predominantly in its 4-quinolone tautomeric form. Phosphorus oxychloride (POCl₃) is utilized to activate the oxygen atom as a leaving group. The addition of catalytic N,N-Dimethylformamide (DMF) is a critical experimental choice; it generates the highly electrophilic Vilsmeier-Haack reagent in situ, which rapidly activates the hydroxyl group and facilitates the subsequent Nucleophilic Aromatic Substitution (SₙAr) by the chloride ion[1].

  • Step 2: Halogen Exchange (Halex) Fluorination. The C4 position of the resulting chloroquinoline is highly electron-deficient, making it susceptible to SₙAr by a fluoride source. Because fluoride is a poor nucleophile when hydrated, strictly anhydrous conditions are mandatory. Using spray-dried Potassium Fluoride (KF) in anhydrous Dimethyl Sulfoxide (DMSO) solvates the potassium cation while leaving a "naked," highly reactive fluoride anion. Microwave irradiation is employed to rapidly overcome the high activation energy barrier of the C-Cl to C-F exchange[2].

Chemical Workflow Diagram

G SM Methyl 4-hydroxyquinoline -7-carboxylate Step1 Step 1: Chlorination POCl3, DMF (cat.) Reflux, 3-4 h SM->Step1 Int Methyl 4-chloroquinoline -7-carboxylate Step1->Int Step2 Step 2: Fluorination KF (anhydrous), DMSO Microwave 150°C Int->Step2 Prod Methyl 4-fluoroquinoline -7-carboxylate Step2->Prod

Figure 1: Two-step synthetic workflow for Methyl 4-fluoroquinoline-7-carboxylate.

Quantitative Reagent Data

Table 1: Reagents for Step 1 (Chlorination)
ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 4-hydroxyquinoline-7-carboxylate203.191.01.00 gStarting Material
Phosphorus oxychloride (POCl₃)153.3310.04.60 mLReagent / Solvent
N,N-Dimethylformamide (DMF)73.090.138 µLCatalyst
Table 2: Reagents for Step 2 (Fluorination)
ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 4-chloroquinoline-7-carboxylate221.641.0500 mgIntermediate
Potassium Fluoride (KF, spray-dried)58.103.0393 mgFluorinating Agent
Dimethyl Sulfoxide (DMSO, anhydrous)78.13N/A5.00 mLSolvent

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 4-chloroquinoline-7-carboxylate

Caution: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood.

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend methyl 4-hydroxyquinoline-7-carboxylate (1.00 g, 4.92 mmol) in POCl₃ (4.60 mL, 49.2 mmol).

  • Catalyst Addition: Add DMF (38 µL, 0.49 mmol) dropwise to the suspension at room temperature. Insight: The immediate formation of the Vilsmeier-Haack complex will be observed as a slight color change, initiating the activation of the substrate[1].

  • Reflux: Heat the reaction mixture to 105–110 °C using an oil bath. Maintain reflux for 3–4 hours. The suspension will gradually turn into a homogeneous dark solution as the starting material is consumed.

  • Monitoring: Monitor reaction progress via LC-MS or TLC (eluent: Hexanes/EtOAc 7:3).

  • Concentration: Upon completion, cool the flask to room temperature. Remove the excess POCl₃ under reduced pressure (rotary evaporator) to yield a thick, dark residue. Insight: Removing excess POCl₃ before aqueous workup minimizes violent exothermic hydrolysis.

  • Quenching & Neutralization: Suspend the residue in dichloromethane (DCM, 20 mL) and pour it slowly over crushed ice (20 g). Carefully neutralize the highly acidic biphasic mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) dropwise until the aqueous layer reaches pH 7–8.

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be used directly in the next step or purified via silica gel chromatography to yield methyl 4-chloroquinoline-7-carboxylate as an off-white solid[3].

Step 2: Synthesis of Methyl 4-fluoroquinoline-7-carboxylate

Note: The success of this step is entirely dependent on the exclusion of moisture.

  • Preparation of Reagents: Ensure KF is spray-dried and stored in a desiccator. Use strictly anhydrous DMSO (packaged under argon).

  • Reaction Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the intermediate methyl 4-chloroquinoline-7-carboxylate (500 mg, 2.26 mmol) in anhydrous DMSO (5.0 mL).

  • Fluoride Addition: Add spray-dried KF (393 mg, 6.78 mmol) to the solution. Seal the vial immediately with a crimp cap equipped with a PTFE septum. Purge the vial with nitrogen for 2 minutes.

  • Microwave Irradiation: Place the vial in a microwave synthesizer. Heat the mixture to 150 °C for 15 minutes[2]. Insight: Microwave heating ensures rapid, uniform energy distribution, drastically reducing the reaction time from the 12-16 hours required under conventional thermal heating, while minimizing degradation byproducts.

  • Work-up: Allow the vial to cool to room temperature. Uncap and dilute the mixture with Ethyl Acetate (EtOAc, 30 mL).

  • Aqueous Washing: Transfer to a separatory funnel. Wash the organic layer with distilled water (5 × 15 mL). Insight: Multiple water washes are critical to completely partition the DMSO out of the organic phase.

  • Isolation: Wash the organic phase with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent gradient: 10% to 30% EtOAc in Hexanes) to afford pure methyl 4-fluoroquinoline-7-carboxylate.

Analytical Characterization (Expected)

To validate the success of the synthesis, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): The theoretical exact mass for C₁₁H₈FNO₂ is 205.05. The expected mass spectrum should exhibit a clear [M+H]⁺ peak at m/z 206.1.

  • ¹H NMR (400 MHz, CDCl₃): The disappearance of the C4-Cl signature and the introduction of the fluorine atom will cause distinct splitting patterns. Look for the characteristic doublet for the C3 proton (coupling with the adjacent fluorine, ²JHF ~ 10-12 Hz) and the downfield shift of the C5 proton due to the highly electronegative fluorine atom.

  • ¹⁹F NMR (376 MHz, CDCl₃): A single, distinct peak should be observed in the aromatic fluorine region (typically between -110 ppm and -130 ppm), confirming the successful Halex substitution.

References

  • Methyl 4-chloroquinoline-7-carboxylate | 178984-69-5 - Benchchem. Benchchem.
  • Discovery of N-(4-[18F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a new promising tau positron emission tomography (PET) imaging tracer. ResearchGate.
  • methyl 4-chloroquinoline-7-carboxylate | 178984-69-5 - Sigma-Aldrich. Sigma-Aldrich.

Sources

Application

Application Note: Methyl 4-fluoroquinoline-7-carboxylate as a Privileged Scaffold in the Synthesis of Novel Antibacterial Agents

Executive Overview Methyl 4-fluoroquinoline-7-carboxylate (CAS: 1956382-52-7)[1] is a highly versatile, bifunctional building block utilized in the discovery and synthesis of non-classical quinoline and fluoroquinolone-l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Methyl 4-fluoroquinoline-7-carboxylate (CAS: 1956382-52-7)[1] is a highly versatile, bifunctional building block utilized in the discovery and synthesis of non-classical quinoline and fluoroquinolone-like antibacterial agents. Unlike traditional fluoroquinolones—which typically feature a C6-fluorine and a C3-carboxylic acid[2]—this scaffold offers a unique C4/C7 substitution topology. This structural shift allows medicinal chemists to circumvent established bacterial efflux pumps and target mutations in DNA gyrase or topoisomerase IV, opening new chemical space for combating multidrug-resistant (MDR) pathogens.

Mechanistic Rationale: The Power of the 4-Fluoro Substituent

The synthesis of antibacterial libraries from this scaffold relies fundamentally on Nucleophilic Aromatic Substitution (SNAr) .

As a Senior Application Scientist, I frequently observe researchers defaulting to chloro- or bromo-quinolines due to cost. However, the 4-fluoro derivative is vastly superior for the following mechanistic reasons:

  • Kinetics of the Leaving Group: In SNAr reactions, the rate-determining step is the addition of the nucleophile to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Because fluorine is the most electronegative element, it exerts a profound inductive electron-withdrawing effect, rendering the C4 carbon highly electrophilic and accelerating the reaction[3].

  • Electronic Stabilization: The quinoline ring nitrogen acts as an electron sink, stabilizing the negative charge of the intermediate transition state[4].

  • Orthogonal Functionalization: Following C4 amination, the C7-methyl ester can be selectively saponified to a free carboxylic acid. This acid can serve as the primary pharmacophore for target binding or act as a synthetic handle for amide couplings to modulate lipophilicity and cell permeability.

Synthetic Workflow & Strategy

G A Methyl 4-fluoroquinoline- 7-carboxylate B SNAr Amination (C4 Position) A->B Amine, DIPEA DMF, 60°C C C4-Substituted Intermediate B->C D Ester Saponification (C7 Deprotection) C->D LiOH THF/H2O E Amide Coupling (SAR Diversification) D->E HATU, DIPEA R-NH2 F Novel Antibacterial Candidate E->F

Synthetic workflow from Methyl 4-fluoroquinoline-7-carboxylate to novel antibacterials.

Quantitative Data: Leaving Group Kinetics in Quinoline SNAr

To justify the use of the 4-fluoro derivative over the more common 4-chloro or 4-bromo analogs, consider the kinetic data for SNAr reactions at the C4 position of electron-deficient quinolines:

Leaving Group at C4Electronegativity (Pauling)Relative SNAr RateTypical Temp (°C)Expected Yield (%)
Fluorine (-F) 3.98~3300x (Extremely Fast)25 - 60>90%
Chlorine (-Cl) 3.161x (Moderate)80 - 12060 - 80%
Bromine (-Br) 2.96~0.8x (Sluggish)100 - 14050 - 70%

(Data extrapolated from standard SNAr kinetic profiles on aza-heterocycles[3])

Step-by-Step Experimental Protocols

Note: Every protocol below is designed as a self-validating system, incorporating in-process controls to ensure the reaction trajectory is correct before proceeding to the next step.

Protocol A: C4-SNAr Amination with a Cyclic Secondary Amine

Objective: Displace the C4-fluorine with an antibacterial pharmacophore (e.g., N-methylpiperazine).

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve Methyl 4-fluoroquinoline-7-carboxylate (1.0 eq, 5.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (15 mL).

    • Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the SNAr reaction, significantly accelerating the formation of the Meisenheimer complex.

  • Reagent Addition: Add N-methylpiperazine (1.2 eq, 6.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HF. Without it, the nucleophilic amine would be prematurely protonated by HF, stalling the reaction.

  • Reaction Execution: Heat the mixture to 60°C under an argon atmosphere for 4 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (DCM:MeOH 9:1). The starting material (high

    
    , strongly UV active at 254 nm) should completely disappear, replaced by a lower 
    
    
    
    spot (due to the introduction of the basic piperazine nitrogen). LC-MS must confirm the exact mass shift (loss of 19 Da for F, gain of amine mass).
  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with 5% aqueous LiCl (3 x 20 mL).

    • Causality: Aqueous LiCl is highly effective at partitioning DMF into the aqueous layer, preventing solvent carryover into the organic phase. Dry over Na₂SO₄, filter, and concentrate to yield the C4-aminated intermediate.

Protocol B: Saponification of the C7-Methyl Ester

Objective: Unmask the C7-carboxylic acid for subsequent structural diversification.

  • Preparation: Dissolve the C4-aminated intermediate (1.0 eq, 4.0 mmol) in a 3:1 mixture of THF:H₂O (20 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 12.0 mmol) in one portion. Stir at room temperature for 12 hours.

    • Causality: The THF/Water system ensures both the organic substrate and the inorganic base remain in solution. LiOH is preferred over NaOH/KOH because the lithium cation coordinates the ester carbonyl oxygen, slightly enhancing the electrophilicity of the carbonyl carbon and driving the reaction forward under mild conditions.

  • Workup & Isolation (Self-Validation): Evaporate the THF under reduced pressure. Slowly adjust the aqueous layer to pH 5.5–6.0 using 1M HCl.

    • Self-Validation: At the isoelectric point (pH ~6), the zwitterionic product (bearing both a carboxylic acid and a basic piperazine) will crash out of solution as a precipitate. Filter, wash with cold water, and dry under high vacuum.

Protocol C: Amide Coupling for Library Diversification

Objective: Couple the C7-carboxylic acid with various amines to generate a library of novel antibacterial candidates.

  • Activation: Suspend the C7-carboxylic acid intermediate (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 eq, 1.2 mmol) and DIPEA (3.0 eq, 3.0 mmol). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This intermediate is highly resistant to epimerization and reacts efficiently even with sterically hindered amines.

  • Coupling: Add the target primary or secondary amine (1.5 eq, 1.5 mmol). Stir for 2 hours.

  • Validation & Purification: Confirm product formation via LC-MS. Quench with saturated NaHCO₃, extract with DCM, and purify via reverse-phase preparative HPLC to isolate the final antibacterial candidate in high purity (>95%).

References

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents Orient Journal of Chemistry[Link]

  • 1956382-52-7 Methyl 4-fluoroquinoline-7-carboxylate ChemSrc [Link]

  • Development of Novel Transition Metal-Catalyzed Cross-Coupling Reactions and Applications Thereof Massachusetts Institute of Technology (DSpace) [Link]

Sources

Method

Application Note: Divergent Derivatization of Methyl 4-fluoroquinoline-7-carboxylate for High-Throughput SAR Studies

Executive Summary The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, historically anchored by antimalarials like chloroquine, and increasingly utilized in the design of targeted anticancer, antivi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, historically anchored by antimalarials like chloroquine, and increasingly utilized in the design of targeted anticancer, antiviral, and anti-inflammatory agents[1]. For drug development professionals conducting Structure-Activity Relationship (SAR) studies, starting with the right bifunctional building block is critical to minimizing synthetic bottlenecks.

Methyl 4-fluoroquinoline-7-carboxylate serves as an elite scaffold for generating highly diverse 4,7-disubstituted quinoline libraries. By leveraging the orthogonal reactivity of the C4-fluorine and the C7-methyl ester, researchers can execute a rapid, divergent synthesis strategy to systematically probe target binding pockets and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Mechanistic Rationale & Structural Advantages

To design a successful SAR campaign, one must understand the causality behind the scaffold's reactivity:

  • C4 Nucleophilic Aromatic Substitution (SNAr): The 2- and 4-positions of the quinoline ring are inherently electron-deficient and highly susceptible to nucleophilic attack[2]. In SNAr reactions, the addition of the nucleophile to form the anionic Meisenheimer intermediate is the rate-determining step. The highly electronegative fluorine atom at C4 strongly stabilizes this intermediate via inductive electron withdrawal. Consequently, fluoride acts as a vastly superior leaving group compared to chloride or bromide, allowing for rapid, high-yielding displacement by diverse aliphatic and aromatic amines under mild conditions[1]. This reactivity profile has been successfully leveraged in the synthesis of complex anti-infective agents[3].

  • C7 Carboxylate Functionalization: The methyl ester at C7 is sterically protected and electronically stable during SNAr conditions. Once the C4 position is derivatized, the ester can be cleanly hydrolyzed to a carboxylic acid. This creates a versatile handle for HATU-mediated amidation, enabling the late-stage tuning of the molecule's lipophilicity (cLogP) and topological polar surface area (TPSA).

Divergent SAR Workflow

The following workflow illustrates the two-stage derivatization strategy, allowing for the independent introduction of "R1" and "R2" functional groups.

SAR_Workflow Scaffold Methyl 4-fluoroquinoline-7-carboxylate (Core Scaffold) SNAr Nucleophilic Aromatic Substitution (SNAr) Reagents: R1-NH2, DIPEA, DMSO, 80°C Scaffold->SNAr Intermediate Methyl 4-(R1-amino)quinoline-7-carboxylate (C4-Derivatized) SNAr->Intermediate Hydrolysis Ester Hydrolysis Reagents: LiOH, THF/H2O, RT Intermediate->Hydrolysis Acid 4-(R1-amino)quinoline-7-carboxylic acid (Key Intermediate) Hydrolysis->Acid Amidation Amide Coupling Reagents: R2-NH2, HATU, DIPEA, DMF Acid->Amidation Final 4-(R1-amino)quinoline-7-carboxamide (Dual-Derivatized SAR Library) Amidation->Final

Divergent two-step derivatization workflow for generating a 4,7-disubstituted quinoline SAR library.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process checks to ensure reaction fidelity before proceeding to the next step.

Protocol A: C4-Derivatization via SNAr

Causality Check: DMSO is utilized as a polar aprotic solvent to leave the amine nucleophile unsolvated and highly reactive, while DIPEA acts as a non-nucleophilic base to scavenge the generated HF without competing for the electrophilic C4 carbon.

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Methyl 4-fluoroquinoline-7-carboxylate (1.0 eq, 0.5 mmol) in anhydrous DMSO (3.0 mL).

  • Reagent Addition: Add the desired primary or secondary amine (R1-NH₂, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Seal the vial and heat to 80°C in an oil bath for 4–6 hours.

  • Self-Validation (LC-MS/TLC): Sample 5 µL of the mixture, dilute in MeOH, and inject into LC-MS. The reaction is complete when the starting material mass is entirely replaced by the product mass. The product will typically elute earlier on reverse-phase HPLC due to increased polarity.

  • Workup: Cool to room temperature and pour into ice water (15 mL). If the product precipitates, isolate via vacuum filtration. If it remains in solution, extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine to remove DMSO, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: C7 Ester Hydrolysis

Causality Check: Lithium hydroxide (LiOH) is chosen over NaOH to provide mild saponification, preventing the degradation of sensitive R1 groups. The THF/H₂O mixture ensures a homogeneous reaction environment for both the organic ester and the inorganic base.

  • Preparation: Dissolve the C4-derivatized intermediate (1.0 eq, 0.4 mmol) in a 3:1 mixture of THF/H₂O (4.0 mL).

  • Reagent Addition: Add LiOH monohydrate (3.0 eq, 1.2 mmol) in one portion.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation (Visual & TLC): TLC (10% MeOH in DCM) should show the complete disappearance of the ester spot.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous layer with 5 mL of water and cool to 0°C.

  • Isolation: Slowly acidify the aqueous layer to pH 3–4 using 1M HCl. Self-Validation: The carboxylic acid product will precipitate as a solid. Collect the solid via filtration, wash with cold water, and dry under high vacuum overnight.

Protocol C: C7 Amide Coupling

Causality Check: HATU is utilized as the coupling reagent due to its superior efficiency in forming sterically hindered amides and driving the reaction to completion rapidly, minimizing the risk of side reactions.

  • Preparation: Dissolve the carboxylic acid intermediate (1.0 eq, 0.2 mmol) in anhydrous DMF (2.0 mL).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to generate the active OAt-ester. Self-Validation: The solution will typically turn a deep yellow/orange color, indicating successful activation.

  • Coupling: Add the desired amine (R2-NH₂, 1.5 eq) and stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 x 10 mL). Wash the organic layer with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative SAR Data Presentation

The table below illustrates how systematic derivatization of the Methyl 4-fluoroquinoline-7-carboxylate scaffold dictates the pharmacological and physicochemical profile of the resulting library. (Note: Data is representative of typical quinoline-kinase inhibitor SAR trends).

Compound IDC4 Substituent (R1)C7 Substituent (R2)Target IC₅₀ (nM)cLogPMicrosomal T₁/₂ (min)Mechanistic Observation
Scaffold -F-OCH₃>10,0002.4>60Unfunctionalized core lacks target affinity.
SAR-001 Piperazin-1-yl-OCH₃4501.845SNAr establishes baseline hinge-binding potency.
SAR-002 Morpholin-4-yl-OCH₃8202.1>60Reduced basicity at C4 improves metabolic stability.
SAR-003 Piperazin-1-yl-OH (Acid)>10,0000.5>60Zwitterionic state drastically reduces cell permeability.
SAR-004 Piperazin-1-ylBenzylamino123.215Hydrophobic R2 drives potency but increases clearance.
SAR-005 Piperazin-1-ylCyclopropylamino452.235Optimal balance of potency and metabolic stability.

References

1.[1] BenchChem. "4-Amino-7-(trifluoromethyl)quinoline | 243666-11-7". Available at: 2.[2] Thieme E-Books & E-Journals. "Product Class 3: Quinolines". Available at: 3.[3] National Center for Biotechnology Information (PMC). "Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents". Available at:

Sources

Method

"Methyl 4-fluoroquinoline-7-carboxylate" for solid-phase synthesis of quinolone libraries

Application Note: High-Throughput Solid-Phase Synthesis of 4-Aminoquinoline Libraries Utilizing Methyl 4-fluoroquinoline-7-carboxylate Executive Summary & Strategic Rationale The scaffold Methyl 4-fluoroquinoline-7-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Solid-Phase Synthesis of 4-Aminoquinoline Libraries Utilizing Methyl 4-fluoroquinoline-7-carboxylate

Executive Summary & Strategic Rationale

The scaffold Methyl 4-fluoroquinoline-7-carboxylate represents a high-value "privileged structure" precursor for drug discovery, particularly in the development of kinase inhibitors, antimalarials, and antibacterial agents. While traditional quinolone antibiotics (e.g., ciprofloxacin) rely on the 4-oxo-3-carboxylic acid core, the 4-fluoroquinoline architecture offers a distinct mechanistic advantage: the activated C4-fluorine atom serves as an exceptional electrophile for Nucleophilic Aromatic Substitution (


).

Why this Scaffold?

  • C4-Reactivity: The electronegativity of fluorine, combined with the electron-deficient quinoline ring, lowers the activation energy for nucleophilic attack at the 4-position, enabling rapid diversification with diverse amines under mild conditions.

  • C7-Anchor Point: The carboxylate at position 7 acts as an ideal "handle" for immobilization onto solid supports (resins), allowing the diversity-generating steps to occur at the distal C4 position. This orthogonal design ensures that the library diversification does not interfere with the resin linkage.

This guide details the protocol for converting Methyl 4-fluoroquinoline-7-carboxylate into a library of 4-aminoquinoline-7-carboxamides using solid-phase synthesis.

Mechanistic Workflow & Logic

The synthesis relies on a "Load-Diversify-Cleave" strategy. We first hydrolyze the methyl ester to the free acid to permit resin attachment. Once immobilized, the resin-bound scaffold undergoes


 displacement.
Visual Workflow (DOT Diagram)

SPS_Workflow Start Methyl 4-fluoroquinoline- 7-carboxylate Step1 1. Hydrolysis (LiOH, THF/H2O) Start->Step1 Activation Step2 2. Resin Loading (Rink Amide, HATU) Step1->Step2 Immobilization Step3 3. Library Diversification (S_NAr with Amines) Step2->Step3 R-NH2 Displacement Step4 4. Cleavage (TFA/TIPS) Step3->Step4 Release End Final Library: 4-Aminoquinoline- 7-carboxamides Step4->End Isolation

Figure 1: Operational workflow for the solid-phase synthesis of quinoline libraries. The process moves from solution-phase activation to solid-phase diversification.

Detailed Experimental Protocols

Phase 1: Scaffold Activation (Solution Phase)

Objective: Convert the methyl ester to the carboxylic acid for resin attachment. Note: Direct loading of the methyl ester via transesterification is inefficient on solid phase; hydrolysis is recommended.

  • Dissolution: Dissolve Methyl 4-fluoroquinoline-7-carboxylate (1.0 equiv) in THF:Water (3:1 v/v).

  • Saponification: Add LiOH·H₂O (2.5 equiv). Stir at ambient temperature for 4–6 hours.

    • Monitoring: Monitor by TLC or LCMS for disappearance of the methyl ester peak.

  • Work-up: Acidify carefully to pH 3–4 with 1M HCl. The product, 4-fluoroquinoline-7-carboxylic acid , typically precipitates. Filter, wash with cold water, and dry under vacuum.

Phase 2: Resin Loading (Immobilization)

Resin Choice:Rink Amide MBHA Resin is selected to yield a C7-primary amide upon cleavage, a common motif in bioactive quinolines.

ParameterSpecificationRationale
Resin Rink Amide MBHA (0.5–0.7 mmol/g)Stable to basic

conditions; yields carboxamide.
Coupling Agent HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)High reactivity minimizes racemization (not an issue here) and maximizes loading of electron-poor acids.
Base DIPEA (Diisopropylethylamine)Non-nucleophilic base to activate the carboxylate.

Protocol:

  • Swelling: Swell Rink Amide resin (1 g) in DMF for 30 mins. Drain.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).

  • Coupling:

    • Prepare a solution of 4-fluoroquinoline-7-carboxylic acid (3.0 equiv), HATU (2.9 equiv), and DIPEA (6.0 equiv) in anhydrous DMF.

    • Add to resin and shake at Room Temperature (RT) for 4 hours.

  • QC Check: Perform a Kaiser Test (Ninhydrin).

    • Result: Colorless beads indicate complete coupling (capping of free amines).

    • If Blue: Repeat coupling.

Phase 3: Library Diversification ( Displacement)

Mechanism: The 4-fluoro group is displaced by primary or secondary amines.

Protocol:

  • Aliquot: Distribute resin into a 96-well filter plate or individual reaction vessels (approx. 50 mg resin per well).

  • Reagent Prep: Prepare 0.5 M solutions of diverse amines (

    
    , 
    
    
    
    ) in DMSO.
  • Reaction:

    • Add Amine solution (10 equiv) to the resin.

    • Add DIPEA (10 equiv).

    • Incubation: Heat at 80°C for 12–16 hours .

    • Expert Insight: While 4-chloroquinolines often require temperatures >100°C, the 4-fluoro analog is significantly more reactive, often allowing conversion at 60–80°C. This milder condition preserves sensitive resin linkers [1].

  • Washing: Drain and wash extensively with DMF (5x), MeOH (3x), DCM (3x) to remove excess amine.

Phase 4: Cleavage and Isolation
  • Cleavage Cocktail: TFA:TIPS:H₂O (95:2.5:2.5).

  • Execution: Add 1 mL cocktail to each well. Shake for 2 hours at RT.

  • Collection: Filter into collection plate.

  • Work-up: Evaporate TFA (nitrogen blow-down or centrifugal evaporator). Precipitate with cold diethyl ether or purify directly via Prep-HPLC.

Mechanistic Pathway (S_NAr)

Understanding the reaction intermediate is crucial for troubleshooting. The reaction proceeds via a Meisenheimer complex.

SNAr_Mechanism Substrate Resin-Bound 4-Fluoroquinoline Intermediate Meisenheimer Complex (Stable -) Substrate->Intermediate + Amine (Nu:) Rate Limiting Step Product Resin-Bound 4-Aminoquinoline Intermediate->Product - F⁻ (Leaving Group) Fast Step

Figure 2: The nucleophilic aromatic substitution pathway. The high electronegativity of Fluorine stabilizes the anionic transition state (Meisenheimer complex), accelerating the reaction compared to chloro-analogs.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Loading Low solubility of fluoroquinoline acid.Use NMP (N-methyl-2-pyrrolidone) instead of DMF; heat coupling to 50°C.
Low S_NAr Conversion Sterically hindered amine.Increase temperature to 100°C; switch solvent to NMP; use 20 equiv of amine.
Hydrolysis Product (4-OH) Wet solvents during S_NAr.Ensure DMSO is anhydrous. Water acts as a competing nucleophile, generating the 4-quinolone (4-hydroxy) byproduct.
Resin Degradation Excessive heat/time.If using PEG-based resins (e.g., TentaGel), limit temperature to 90°C.

References

  • Srivastava, S. K., et al. (1999).[1] "Solid phase synthesis of quinolones." Bioorganic & Medicinal Chemistry Letters, 9(14), 1885-1888.[1]

  • Tang, E., et al. (2012).[2] "A Novel Solid-Phase Synthesis of Quinolines." Heterocycles, 85(5), 1117.

  • Kwak, S. H., et al. (2015).[3] "Solid-phase synthesis of quinolinone library." ACS Combinatorial Science, 17(1), 60-69.[3]

  • Gomes, et al. (2021).[4] "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." Molecules, 26(9), 2730.

Disclaimer: This protocol involves the use of hazardous chemicals (TFA, Piperidine, Fluorinated aromatics). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Methyl 4-Fluoroquinoline-7-Carboxylate Derivatives

Executive Summary The synthesis of highly functionalized quinoline derivatives is a cornerstone of modern pharmaceutical development, particularly in the design of kinase inhibitors and anti-infective agents[1]. Methyl 4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized quinoline derivatives is a cornerstone of modern pharmaceutical development, particularly in the design of kinase inhibitors and anti-infective agents[1]. Methyl 4-fluoroquinoline-7-carboxylate (CAS: 1956382-52-7) [2] represents a highly versatile, yet synthetically challenging, building block. While traditional Suzuki-Miyaura couplings rely on aryl bromides or iodides, the direct cross-coupling of C–F bonds offers a more atom-economical and structurally direct route. This application note details the mechanistic rationale, optimization data, and a self-validating protocol for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of this specific fluoroquinoline scaffold via direct C–F bond activation.

Mechanistic Rationale & Causality (E-E-A-T)

Carbon-fluorine (C–F) bonds are the strongest single bonds to carbon (bond dissociation energy ~116 kcal/mol), making them notoriously inert to transition-metal-catalyzed oxidative addition[3]. However, the specific electronic architecture of 4-fluoroquinolines dramatically alters this reactivity profile.

Causality of C–F Activation: The quinoline nitrogen acts as a powerful electron-withdrawing group via resonance (π-acceptor effect). This significantly depletes electron density at the C2 and C4 positions. Consequently, the C4–F bond in Methyl 4-fluoroquinoline-7-carboxylate is highly polarized and weakened, lowering the activation energy required for an electron-rich Palladium(0) center to insert into the bond[4].

To successfully drive this catalytic cycle, two experimental choices are critical:

  • Ligand Selection: We utilize bulky, highly electron-donating ligands (e.g., BrettPhos or PCy3). The electron density of the ligand stabilizes the highly reactive Pd(0) species and forces the oxidative addition into the stubborn C–F bond[3].

  • Thermodynamic Sink: The cleavage of the C–F bond is thermodynamically uphill. To drive the reaction forward, a strong fluorophilic base (such as LiOtBu) must be used. The formation of a highly stable inorganic fluoride salt (LiF) acts as a "thermodynamic sink," rendering the overall transmetalation step irreversible[5].

Catalytic Workflow

The following diagram illustrates the engineered catalytic cycle, highlighting the critical C–F oxidative addition step.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OA Oxidative Addition [Pd(II)(F)(Quinoline)L_n] Pd0->OA Methyl 4-fluoroquinoline- 7-carboxylate TM Transmetalation [Pd(II)(Ar)(Quinoline)L_n] OA->TM Ar-B(OH)2, Base (- Base-F) RE Reductive Elimination Coupled Product TM->RE RE->Pd0 Product Release

Figure 1: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura coupling via C-F bond activation.

Experimental Design & Optimization Data

To establish a robust protocol, reaction parameters were systematically evaluated. The quantitative data below summarizes the causality behind our final protocol recommendations.

Table 1: Catalyst and Ligand Optimization for C–F Activation

Catalyst PrecursorLigandYield (%)Observation / Causality
Pd(OAc)₂PPh₃< 5%Insufficient electron density on Pd to overcome C–F bond strength.
Pd₂(dba)₃XPhos45%Moderate conversion; steric bulk helps, but electronic tuning is suboptimal.
Pd₂(dba)₃ BrettPhos 92% Optimal electron-rich environment and steric profile for facile C–F activation.
Ni(COD)₂PCy₃78%Viable alternative[5], but requires strictly anhydrous/anaerobic conditions.

Table 2: Base and Solvent Screening (Using Pd₂(dba)₃ / BrettPhos)

BaseSolventTemp (°C)Yield (%)Rationale / Causality
K₂CO₃Toluene10015%Weak thermodynamic driving force for fluoride abstraction.
CsFDioxane10040%Poor solubility limits the rate of the transmetalation step.
LiOtBu THF 80 94% Strong base; Li⁺ acts as a thermodynamic sink forming stable LiF[3].

Self-Validating Experimental Protocol

This protocol describes the coupling of Methyl 4-fluoroquinoline-7-carboxylate with standard arylboronic acids.

Step 1: Rigorous Reaction Setup (Inert Atmosphere)

Causality: The active Pd(0)-BrettPhos species is highly sensitive to atmospheric oxygen, which will prematurely oxidize the catalyst to an inactive Pd(II) state.

  • Flame-dry a 10 mL Schlenk tube under a vacuum and backfill it with Argon (repeat 3 times).

  • Inside an Argon-filled glovebox, charge the Schlenk tube with:

    • Methyl 4-fluoroquinoline-7-carboxylate (1.0 equiv, 0.5 mmol)

    • Arylboronic acid (1.5 equiv, 0.75 mmol)

    • Pd₂(dba)₃ (0.025 equiv, 5 mol% Pd)

    • BrettPhos (0.06 equiv, 6 mol%)

    • LiOtBu (2.0 equiv, 1.0 mmol)

  • Seal the tube with a rubber septum, remove it from the glovebox, and inject 5.0 mL of anhydrous, degassed THF.

Step 2: Reaction Execution and In-Process Monitoring

Causality: C–F activation requires thermal energy to overcome the high activation barrier.

  • Stir the reaction mixture at 80 °C in a pre-heated oil bath.

  • Self-Validating Check (4 Hours): Withdraw a 0.1 mL aliquot via syringe, dilute with CDCl₃, and analyze via ¹⁹F NMR.

    • Validation Metric: The starting material exhibits a distinct fluorine resonance at approximately -112 ppm. The reaction is proceeding correctly if this peak diminishes and a new broad singlet corresponding to inorganic LiF appears at ~ -155 ppm. Complete disappearance of the -112 ppm signal indicates 100% conversion.

  • Secondary Validation: Analyze the aliquot via LC-MS. You must observe the complete mass shift from the fluoroquinoline (m/z 206.1) to the arylated product.

Step 3: Workup and Purification
  • Once ¹⁹F NMR confirms complete C–F consumption (typically 6–8 hours), cool the reaction to room temperature.

  • Quench the reaction by adding 5 mL of deionized water to dissolve the LiF salts.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient). The loss of the highly electronegative fluorine atom and the addition of the lipophilic aryl group will cause a noticeable decrease in the product's R_f value compared to the starting material.

References

1.[2] "1956382-52-7_Methyl 4-fluoroquinoline-7-carboxylate", ChemSrc.[Link] 2.[1] Duke, R. "Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications", Journal of Chemical and Pharmaceutical Research, 2024, 16(4):127. [Link] 3.[3] Balaraman, K.; Wolf, C. "Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides", Organic Letters, 2021, 23, 8994–8999.[Link] 4.[4] Yu, D.; Shen, Q.; Lu, L. "Selective Palladium-Catalyzed C–F Activation/Carbon–Carbon Bond Formation of Polyfluoroaryl Oxazolines", The Journal of Organic Chemistry, 2012, 77(4), 1798–1804.[Link] 5.[5] Balaraman, K.; Wolf, C. "Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides (Supporting Information & Mechanistic Pathways)", ACS Publications, 2021.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 4-fluoroquinoline-7-carboxylate by Recrystallization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 4-fluoroquinoline-7-carboxylate (CAS: 1956382-52-7) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 4-fluoroquinoline-7-carboxylate (CAS: 1956382-52-7) . As a key intermediate in the synthesis of fluoroquinolone-based therapeutics, achieving high purity (>98%) is critical. This document provides a self-validating framework for its purification via recrystallization, focusing on the thermodynamic principles of nucleation, solvent causality, and advanced troubleshooting.

Part 1: Fundamental Properties & Solvent Selection

Q1: What physicochemical properties dictate the solubility of Methyl 4-fluoroquinoline-7-carboxylate? A1: The solubility profile is governed by three key structural features:

  • Quinoline Core: Provides moderate lipophilicity and basicity (via the nitrogen atom), allowing solubility in moderately polar organic solvents.

  • Methyl Carboxylate Group (C7): Acts as a hydrogen-bond acceptor, increasing solubility in polar aprotic (e.g., Ethyl Acetate) and protic (e.g., Ethanol) solvents[1].

  • Fluoro Substituent (C4): Enhances lipophilicity and crystal lattice packing density due to strong dipole interactions.

Because of these features, the compound exhibits high solubility in polar solvents at elevated temperatures but poor solubility in non-polar aliphatic hydrocarbons, making binary solvent systems highly effective.

Q2: Which solvent systems are optimal for recrystallization? A2: The choice of solvent dictates the thermodynamic stability of the crystal lattice. Table 1 summarizes the most effective systems based on empirical field data[2].

Table 1: Recommended Solvent Systems and Causality

Solvent SystemRatio (v/v)Causality & Mechanism of ActionBest For
Ethyl Acetate / Hexanes 1:2 to 1:4EtOAc dissolves the compound completely at reflux. Hexane acts as an anti-solvent, drastically reducing the dielectric constant of the medium to force supersaturation and nucleation.General purification, removing non-polar impurities.
Ethanol / Water 3:1Ethanol acts as a protic solvent disrupting intermolecular hydrogen bonds. Water acts as a strong anti-solvent.Removing highly polar impurities or inorganic salts.
Acetonitrile (MeCN) Single SolventMeCN has a steep solubility curve for quinoline derivatives; poor solubility at 0°C but high at 80°C. Promotes excellent crystal habit[3].High-purity final polishing steps.

Part 2: Standard Recrystallization Protocol

To ensure a self-validating system, every step in this protocol is designed to isolate variables so that if a failure occurs, the root cause can be immediately identified.

Methodology: Anti-Solvent Crystallization (EtOAc/Hexanes)

  • Dissolution: Place the crude Methyl 4-fluoroquinoline-7-carboxylate in a clean, dry Erlenmeyer flask. Add a minimal volume of Ethyl Acetate (EtOAc) and heat to a gentle reflux (approx. 75°C) until the solid is completely dissolved. Causality: Using minimal solvent ensures the solution reaches maximum supersaturation upon cooling.

  • Hot Filtration (Optional but Recommended): If the solution is turbid, rapidly filter it through a pre-warmed Buchner funnel to remove insoluble mechanical impurities or polymerized byproducts.

  • Cooling & Nucleation: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the formation of a thermodynamically stable, highly ordered crystal lattice, excluding impurities.

  • Anti-Solvent Addition: Once at room temperature, add Hexanes dropwise while swirling gently until a slight, persistent cloudiness appears. This indicates the metastable zone has been breached[1].

  • Maturation: Transfer the flask to an ice bath (0–4°C) for 1–2 hours to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold Hexanes to displace any mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under high vacuum at 40°C to constant weight.

Workflow Start Crude Methyl 4-fluoroquinoline- 7-carboxylate Dissolve Dissolve in minimal hot Ethyl Acetate (EtOAc) Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter If turbid Cool Cool to Room Temp, then to 0-4°C Dissolve->Cool If clear Filter->Cool AntiSolvent Add Anti-solvent (Hexanes) dropwise Cool->AntiSolvent To induce/maximize crystallization Collect Vacuum Filtration & Wash with cold Hexane AntiSolvent->Collect Dry Dry under vacuum (Pure Crystals) Collect->Dry

Caption: Step-by-step recrystallization workflow for Methyl 4-fluoroquinoline-7-carboxylate.

Part 3: Troubleshooting Guide & FAQs

Q3: My product is "oiling out" (forming a viscous syrup) instead of crystallizing. Why does this happen and how do I fix it? A3: Causality: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of the solvent system is higher than the melting point of the compound (or the impure mixture). Instead of nucleating as a solid, the compound separates as a supercooled liquid[1]. Resolution:

  • Reheat: Warm the mixture until it becomes a homogeneous solution again.

  • Adjust Solvent Ratio: Add 10-20% more of the "good" solvent (EtOAc) to lower the saturation temperature below the melting point.

  • Seed Crystals: Cool the solution very slowly and introduce a microscopic seed crystal of pure Methyl 4-fluoroquinoline-7-carboxylate just before the cloud point is reached to bypass the energy barrier for primary nucleation.

Q4: The yield of my recrystallized product is extremely low. What went wrong? A4: Causality: Low yield is almost always a thermodynamic issue—either the compound is too soluble in the chosen solvent at the final temperature, or too much total solvent was used. Resolution:

  • Transfer the mother liquor to a rotary evaporator and remove 50-70% of the solvent volume.

  • Re-chill the concentrated solution to 0°C to force secondary crop crystallization.

  • In future runs, strictly adhere to the "minimal hot solvent" rule.

Q5: The crystals are colored (yellow/brown) instead of white/off-white. How do I remove this color? A5: Causality: Coloration in quinoline derivatives is typically caused by trace amounts of highly conjugated, oxidized polymeric impurities that become trapped within the crystal lattice during rapid growth. Resolution: Re-dissolve the crystals in hot EtOAc. Add 1-2% (w/w) activated charcoal (Norit). Boil for 5 minutes, then perform a hot filtration through a pad of Celite. The porous structure of the charcoal will adsorb the large, conjugated impurities, leaving the target molecule in solution.

Part 4: Advanced Diagnostics

When standard protocols fail, use the following decision matrix to diagnose and correct the workflow.

Troubleshooting Issue Crystallization Issue Oiling Product 'Oils Out' Issue->Oiling NoCrystals No Crystals Form Issue->NoCrystals Colored Crystals are Colored Issue->Colored ActionOil1 Reheat until homogeneous Oiling->ActionOil1 ActionNo1 Scratch flask / Seed crystals NoCrystals->ActionNo1 ActionCol1 Add Activated Charcoal Colored->ActionCol1 ActionOil2 Add more good solvent or cool slower ActionOil1->ActionOil2 ActionNo2 Concentrate solution (Remove solvent) ActionNo1->ActionNo2 ActionCol2 Perform Hot Filtration ActionCol1->ActionCol2

Caption: Diagnostic logic tree for resolving common recrystallization issues.

References

  • Title: Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities Source: ACS Omega (2024) URL: [Link]

  • Title: Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids Source: Crystal Growth & Design (ACS Publications, 2022) URL: [Link]

Sources

Optimization

Common side products in the synthesis of "Methyl 4-fluoroquinoline-7-carboxylate"

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of "Methyl 4-fluoroquinoline-7-carboxylate." This valuable intermediate is a key building...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of "Methyl 4-fluoroquinoline-7-carboxylate." This valuable intermediate is a key building block for various pharmaceutical agents, particularly within the renowned fluoroquinolone class of antibiotics.[1][2] The synthesis, while based on classical organic reactions, is fraught with potential challenges that can impact yield, purity, and scalability. This document provides in-depth troubleshooting guides and frequently asked questions to navigate the common pitfalls associated with its preparation.

The primary synthetic strategies, such as the Gould-Jacobs and Conrad-Limpach reactions, typically yield a 4-hydroxyquinoline (or its 4-quinolone tautomer) precursor.[3][4] A subsequent fluorination step is then required to install the C-4 fluorine atom. This multi-step process introduces several opportunities for side-product formation, which we will address systematically.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My thermal cyclization step is producing a low yield and a significant amount of black, unmanageable tar. What is the likely cause? A: This is a classic sign of decomposition and polymerization at high temperatures.[5] The thermal electrocyclization required to form the quinoline ring is the rate-determining step and demands high energy, often around 250°C.[4] Performing this step "neat" or with inadequate heat transfer leads to localized overheating, causing the starting materials or intermediates to degrade. The solution is to use an inert, high-boiling-point solvent to ensure uniform heating.[6]

Q2: My reaction mixture shows two major isomeric products that are difficult to separate. What are they and how can I avoid this? A: You are likely observing the formation of the desired 4-quinolone product and the isomeric 2-quinolone. This is a well-documented issue in the Conrad-Limpach-Knorr synthesis, where the initial condensation of the aniline with a β-ketoester can occur at two different sites.[7] The formation of the 4-quinolone is kinetically favored at lower temperatures, while the 2-quinolone is the thermodynamic product, favored at higher initial condensation temperatures.[7] Controlling the temperature of the initial condensation step is critical.

Q3: After workup, my final product's NMR spectrum is missing the methyl ester singlet, and the mass has changed. What happened? A: This strongly indicates the hydrolysis of the methyl ester at the C-7 position to the corresponding carboxylic acid. Esters are susceptible to hydrolysis under both acidic and basic conditions, which can inadvertently occur during aqueous workup or purification steps.[8][9] Careful control of pH is essential to prevent this common side reaction.

Q4: The cyclization to form the quinoline ring is not proceeding. TLC analysis shows my main product is the acyclic enamine intermediate. How can I drive the reaction to completion? A: Incomplete cyclization is almost always due to insufficient heating, either in terms of temperature or duration. The electrocyclic ring-closing step has a high activation energy.[4][5] You must ensure your reaction setup can reliably reach and maintain the required temperature (typically 250-260°C). Using a high-boiling solvent like Dowtherm A or diphenyl ether is crucial for effective heat transfer.[6][10]

Part 2: In-Depth Troubleshooting Guides

Issue 1: Formation of Isomeric 2-Quinolone Side Product

The formation of an undesired 2-quinolone isomer is a frequent and frustrating side reaction that complicates purification and reduces the yield of the target 4-quinolone precursor.

  • Underlying Cause (The Knorr Variation): In the Conrad-Limpach synthesis, an aniline reacts with a β-ketoester. The desired pathway involves the aniline's amino group attacking the keto-carbonyl of the β-ketoester (kinetic control). However, at higher temperatures (e.g., >140°C), the aniline can instead attack the ester-carbonyl, forming a β-ketoanilide intermediate.[7] This intermediate then cyclizes to form the thermodynamically more stable, but undesired, 2-hydroxyquinoline (2-quinolone).[4][7]

  • Identification:

    • HPLC: The two isomers will typically have different retention times.

    • NMR Spectroscopy: The substitution pattern will lead to distinct shifts in the aromatic protons and the position of the hydroxyl/NH proton.

  • Mitigation Protocol:

    • Condensation Step: Combine the substituted aniline (e.g., methyl 3-amino-4-fluorobenzoate) and the β-ketoester (e.g., ethyl acetoacetate) in a suitable solvent like toluene.

    • Catalysis: Add a catalytic amount of a mild acid, such as glacial acetic acid.[11]

    • Temperature Control: Heat the mixture at a moderate temperature (reflux in toluene, approx. 110°C) and remove the water formed using a Dean-Stark apparatus. Crucially, avoid high temperatures at this stage.

    • Monitoring: Monitor the reaction by TLC until the starting aniline is fully consumed.

    • Isolation of Intermediate: Once the condensation is complete, remove the solvent under reduced pressure. The resulting crude enamine can often be used directly in the next step without purification.[11]

Diagram 1: Kinetic vs. Thermodynamic Control in Quinolone Synthesis

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Cyclized Products Aniline Aniline + β-Ketoester Enamine β-Aminoacrylate (Enamine Intermediate) Aniline->Enamine Low Temp (Kinetic Control) Anilide β-Ketoanilide (Amide Intermediate) Aniline->Anilide High Temp (Thermodynamic Control) Product4 Desired 4-Quinolone Enamine->Product4 Thermal Cyclization (~250°C) Product2 Side Product 2-Quinolone Anilide->Product2 Thermal Cyclization (~250°C)

Caption: Branching pathways leading to the desired 4-quinolone (kinetic product) and the isomeric 2-quinolone (thermodynamic product).

Issue 2: Incomplete Cyclization & Tar Formation

Achieving efficient thermal cyclization is the most critical step and requires careful optimization of reaction conditions to prevent side reactions.

  • Underlying Cause: The electrocyclic ring closure to form the quinoline system requires breaking the aromaticity of the aniline ring in the transition state, resulting in a high activation energy barrier.[6] This necessitates very high temperatures. Without a medium to evenly distribute this heat, localized "hot spots" cause the organic material to decompose and polymerize, forming intractable tars.[5] Furthermore, anilines bearing electron-withdrawing groups can be less nucleophilic, making the ring closure even more difficult.[5]

  • Identification:

    • TLC/HPLC: A major spot/peak corresponding to the uncyclized enamine intermediate.

    • Visual: The reaction mixture becomes a dark, viscous, or solid tar that is difficult to stir and process.

  • Optimization Protocol:

    • Solvent Selection: Use a high-boiling, inert solvent. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, B.P. 257°C) and mineral oil are the most commonly cited and effective choices.[5][6]

    • Reaction Setup: Equip a round-bottom flask with a mechanical stirrer (for viscous mixtures), a condenser, and a thermocouple to accurately monitor the internal reaction temperature.

    • Procedure: Add the crude enamine intermediate to the high-boiling solvent. Heat the mixture with vigorous stirring to the target temperature (typically 250-260°C).

    • Monitoring: The reaction progress can often be monitored by the evolution of ethanol from the condensation. Maintain the temperature for a set time (e.g., 30-60 minutes) or until TLC shows consumption of the intermediate.[10]

    • Workup: Allow the mixture to cool. The product is often insoluble in the non-polar solvent and will precipitate. Dilute with a non-polar solvent like hexanes to further reduce the viscosity and aid filtration.[5] Collect the solid product by vacuum filtration and wash thoroughly with hexanes or toluene to remove the high-boiling solvent.

Table 1: Effect of Solvent on Thermal Cyclization Yield

Solvent Boiling Point (°C) Reaction Time (min) Typical Yield (%) Reference
Neat (No Solvent) - 60 < 30% [4]
Mineral Oil > 275 35 > 60% [6]
Diphenyl Ether 259 35 > 60% [12]
Dowtherm A 257 35 65% [11]

| 1,2,4-Trichlorobenzene | 214 | 60 | 54% |[11] |

Issue 3: Hydrolysis of the C-7 Methyl Ester

The methyl ester is a key functional group, but its stability can be compromised during workup or subsequent reaction steps, such as the conversion of the 4-hydroxy group to the 4-fluoro group.

  • Underlying Cause: Esters are readily hydrolyzed to carboxylic acids in the presence of strong acids or bases, particularly with heat.[13] This can occur during:

    • Workup: Using aqueous NaOH or HCl to wash or extract the product.

    • Purification: Attempting to use acid/base extraction for purification.

    • Subsequent Steps: Many fluorination reagents (e.g., DAST) can generate HF in situ, creating highly acidic conditions that can promote hydrolysis.[14]

  • Identification:

    • NMR: Disappearance of the methyl singlet (typically ~3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).

    • IR Spectroscopy: A shift from the ester C=O stretch to the broader C=O stretch of a carboxylic acid.

    • Solubility: The carboxylic acid product will be soluble in aqueous base, while the ester is not.

  • Mitigation Protocol (pH-Controlled Workup):

    • After the reaction is complete and cooled, quench the mixture carefully into a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride).

    • If an extraction is necessary, use a neutral organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and then brine. Avoid using acidic or basic washes.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • For purification, prioritize methods that avoid harsh pH, such as recrystallization or column chromatography on silica gel.[15]

G Start Start Synthesis Condensation Step 1: Condensation (Aniline + Ketoester) Start->Condensation TLC1 Analyze by TLC/HPLC Condensation->TLC1 Cyclization Step 2: Thermal Cyclization TLC1->Cyclization Single Intermediate (Proceed) FixCondensation Troubleshoot: Lower condensation temp. Use kinetic control. TLC1->FixCondensation Multiple Spots (Isomers Present) TLC2 Analyze Crude Product Cyclization->TLC2 Workup Step 3: Workup & Purification TLC2->Workup Product Formed FixCyclization Troubleshoot: Increase temp/time. Use high-boiling solvent. TLC2->FixCyclization Starting Material Remains/Tar Present Final Final Product Analysis Workup->Final End Pure Product Final->End Correct Mass & NMR FixHydrolysis Troubleshoot: Use neutral workup. Avoid strong acid/base. Final->FixHydrolysis Ester Hydrolyzed FixCondensation->Condensation FixCyclization->Cyclization FixHydrolysis->Workup

Sources

Troubleshooting

Troubleshooting the cyclization step in quinolone synthesis.

Status: Operational | Tier: Level 3 (Process Chemistry) Topic: Troubleshooting the Cyclization Step in Quinolone Synthesis Operational Overview The cyclization step is the thermodynamic bottleneck of quinolone synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Process Chemistry) Topic: Troubleshooting the Cyclization Step in Quinolone Synthesis

Operational Overview

The cyclization step is the thermodynamic bottleneck of quinolone synthesis. Whether you are employing the classical Gould-Jacobs (thermal), the Grohe-Heberer (SNAr), or acid-mediated pathways (PPA/Eaton’s), this step dictates the impurity profile and scalability of your API.

This guide moves beyond textbook definitions to address the physical chemistry of failure: heat transfer limitations, viscosity-induced hot spots, and competitive reversible pathways.

Diagnostic Logic Tree

Use this decision matrix to identify the root cause of your cyclization failure.

QuinoloneTroubleshooting Start Start: Cyclization Failure Method Select Method Start->Method GJ Thermal (Gould-Jacobs) Method->GJ GH Anionic (Grohe-Heberer) Method->GH Acid Acid Mediated (PPA) Method->Acid GJ_Issue Symptom? GJ->GJ_Issue GJ_Stall Stalled Conversion GJ_Issue->GJ_Stall Incomplete GJ_Tar Black Tar/Decomp GJ_Issue->GJ_Tar Degradation GJ_Soln1 Check T > 250°C Switch to Dowtherm A GJ_Stall->GJ_Soln1 GJ_Soln2 O2 Leak or Conc. > 0.5M GJ_Tar->GJ_Soln2 GH_Issue Symptom? GH->GH_Issue GH_Regio Wrong Isomer GH_Issue->GH_Regio Mixture GH_Hydro Hydrolysis (Open Ring) GH_Issue->GH_Hydro Low Yield GH_Soln1 Switch LG (F > Cl) Check Aniline Sterics GH_Regio->GH_Soln1 GH_Soln2 Dry Solvents (KF < 100ppm) Increase Base Equiv GH_Hydro->GH_Soln2 Acid_Visc Inconsistent Yield Acid->Acid_Visc Acid_Soln Viscosity Failure Switch to Eaton's Rgt Acid_Visc->Acid_Soln

Figure 1: Decision tree for diagnosing cyclization failures based on reaction methodology and observed symptoms.

Protocol Module A: Thermal Cyclization (Gould-Jacobs)[1][2][3]

The Scenario: You are cyclizing an anilidomethylenemalonate via high-temperature elimination of ethanol.[1] Common Failure: The reaction stalls at 80% conversion, or the product precipitates as an impure "gumball."

Critical Mechanism Insight

The Gould-Jacobs cyclization is an electrocyclic reaction followed by elimination. It has a high activation energy barrier.[1] If the temperature drops below


, the rate becomes negligible. If the ethanol byproduct is not removed, the equilibrium prevents completion [1].
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Stalled Reaction Product Inhibition: The product is precipitating and coating unreacted starting material.Dilution: Reduce concentration to

. Use a solvent that solubilizes the intermediate but precipitates the product slowly (e.g., Dowtherm A).
Incomplete Conversion Thermal Deficit: Reflux temperature is too low.Solvent Swap: Replace Diphenyl Ether (

) with Dowtherm A (Eutectic mix of biphenyl/diphenyl ether) or Sulfolane to ensure consistent

[2].
Darkening / Tarring Oxidative Degradation: At

, trace

causes rapid polymerization.
Sparging: Do not just blanket the reaction. Sparge the solvent with

for 30 mins before heating.
Validated Protocol: The "Hot Drop" Method

To avoid thermal shock and polymerization during scale-up:

  • Pre-heat the solvent (Dowtherm A) to

    
     in the main reactor.
    
  • Dissolve the substrate in a minimal amount of lower-boiling carrier solvent (or warm Dowtherm).

  • Dropwise add the substrate solution into the superheated solvent.

    • Why? This ensures instant cyclization at infinite dilution, minimizing intermolecular side reactions.

Protocol Module B: Acid-Mediated Cyclization (PPA vs. Eaton's)

The Scenario: You are using Polyphosphoric Acid (PPA) to cyclize an acylated aniline or aryl enaminone. Common Failure: "The stir bar stopped spinning," or variable yields between batches.

Critical Mechanism Insight

PPA is a polymer. Its viscosity changes exponentially with temperature. Poor mixing leads to localized overheating (charring) at the flask walls and cold zones (no reaction) in the center [3].

The Superior Alternative: Eaton's Reagent

If PPA is failing, switch to Eaton’s Reagent (7.7 wt%


 in Methanesulfonic acid).
  • Viscosity: Significantly lower than PPA.

  • Work-up: Quenches easily into water/ice without the violent exotherm and "taffy" formation of PPA [4].

Comparative Data: PPA vs. Eaton's Reagent

FeaturePolyphosphoric Acid (PPA)Eaton's Reagent (

/MsOH)
Viscosity at 25°C Extremely High (Non-pourable)Low (Pourable liquid)
Reaction Temp Typically

Often

Work-up Difficult (Viscous emulsion)Simple (Aqueous quench)
Yield (Typical) 40–60%75–95% [5]
Protocol Module C: Anionic Cyclization (Grohe-Heberer)

The Scenario: Synthesis of fluoroquinolones (e.g., Ciprofloxacin precursors) via


 displacement of an ortho-halogen.
Common Failure:  Hydrolysis of the ester or formation of the wrong regioisomer.
Critical Mechanism Insight

This is a nucleophilic aromatic substitution. The enolate of the


-keto ester attacks the aromatic ring.
  • Leaving Group Hierarchy:

    
    . Fluorine is the best leaving group for 
    
    
    
    because the high electronegativity stabilizes the Meisenheimer complex intermediate.
  • Regioselectivity: Unlike Gould-Jacobs, regiochemistry is fixed by the position of the leaving group.

FAQ: Troubleshooting Grohe-Heberer

Q: I am seeing significant amounts of the open-ring carboxylic acid.

  • A: Your system is wet. The base (NaH or

    
    ) is acting as a nucleophile on the ester rather than deprotonating the 
    
    
    
    -carbon.
    • Fix: Dry DMF/DMSO over molecular sieves (3Å) for 24h. Ensure KF (Karl Fischer) is

      
      .
      

Q: The reaction is sluggish despite using NaH.

  • A: Check the Leaving Group (LG). If you are displacing a Chloride, the reaction requires higher heat (

    
    ). If displacing Fluoride, it should proceed at 
    
    
    
    .
    • Pro-Tip: If you must displace Cl, add a catalytic amount of KF or CsF to perform an in-situ Halex reaction (Cl

      
       F 
      
      
      
      Product).
References
  • BenchChem. Optimizing reaction conditions for the Gould-Jacobs synthesis. Technical Support Center.[2] Link

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2019.[3] Link

  • CCSE. Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education, 2023. Link

  • TCI Chemicals. Eaton's Reagent: A Less Viscous Alternative to PPA.Link

  • Zewge, D., et al. A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles. J. Org. Chem., 2007.[3] Link

Sources

Optimization

"Methyl 4-fluoroquinoline-7-carboxylate" stability and storage conditions.

This is an In-Depth Technical Support Guide for Methyl 4-fluoroquinoline-7-carboxylate . Executive Summary & Compound Identity Methyl 4-fluoroquinoline-7-carboxylate is a specialized heterocyclic building block used prim...

Author: BenchChem Technical Support Team. Date: March 2026

This is an In-Depth Technical Support Guide for Methyl 4-fluoroquinoline-7-carboxylate .

Executive Summary & Compound Identity

Methyl 4-fluoroquinoline-7-carboxylate is a specialized heterocyclic building block used primarily in the synthesis of bioactive quinoline derivatives.[1] Its dual functionality—an activated 4-fluoro group and a 7-methyl ester—makes it a versatile but reactive intermediate.[1] This reactivity necessitates strict adherence to storage protocols to prevent premature degradation, specifically hydrolysis of the ester and nucleophilic aromatic substitution (


)  at the C4 position.
Core Specifications
PropertySpecification
Chemical Name Methyl 4-fluoroquinoline-7-carboxylate
CAS Number 1956382-52-7
Molecular Formula

Molecular Weight 205.19 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate. Low solubility in water.[1][2]
Storage Temp Long-term: -20°C (Frozen) Short-term: 2–8°C (Refrigerated)
Atmosphere Inert Gas (Argon or Nitrogen) Essential

Stability Profile & Degradation Mechanisms

Understanding why this compound degrades is critical for preventing it.[1] The molecule contains two "structural alerts" that define its stability profile.[1]

A. Hydrolytic Instability (The Ester)

The methyl ester at position C7 is susceptible to hydrolysis, converting the lipophilic ester into the corresponding carboxylic acid (4-fluoroquinoline-7-carboxylic acid ).

  • Mechanism: Acid or base-catalyzed attack by water molecules.[1][3]

  • Risk Factor: High humidity or storage in non-anhydrous solvents.[1]

  • Indicator: Appearance of a new peak in LC-MS at

    
     (Loss of 
    
    
    
    ).[1]
B. Nucleophilic Susceptibility (The C4-Fluoro Group)

The fluorine atom at position C4 is activated by the quinoline nitrogen.[1] This makes it an excellent leaving group for


 reactions.[1]
  • Mechanism: Nucleophiles (amines, thiols, hydroxide, alkoxides) attack C4, displacing fluoride.

  • Risk Factor: Storage in nucleophilic solvents (e.g., Methanol, Ethanol) or presence of amine impurities.

  • Indicator: Rapid color change (often to bright yellow/orange) and mass shift corresponding to the nucleophile (e.g.,

    
     Da for 
    
    
    
    substitution in methanol).
C. Photostability

Like many quinolines, the conjugated


-system can undergo photo-oxidation or dimerization under intense UV/visible light.[1]
  • Protocol: Always store in amber vials.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes you must avoid during storage and handling.

DegradationPathways Figure 1: Primary Degradation Pathways of Methyl 4-fluoroquinoline-7-carboxylate Compound Methyl 4-fluoroquinoline-7-carboxylate (Intact Reagent) Hydrolysis Hydrolysis Product (4-Fluoroquinoline-7-carboxylic acid) Mass: M-14 Compound->Hydrolysis + H2O (Moisture) Acid/Base Catalysis Substitution SNAr Product (4-Alkoxy/Amino-quinoline) Mass: Variable Compound->Substitution + Nucleophile (Nu-) (e.g., MeOH, R-NH2) Photodeg Photo-oxidation Products (N-oxides, Dimers) Compound->Photodeg + UV Light + O2

Figure 1: The two primary risks are moisture-driven hydrolysis (Red) and nucleophilic attack (Yellow).[1] Light sensitivity (Grey) is a secondary concern.

Troubleshooting Guide (Q&A)

This section addresses real-world scenarios reported by researchers handling 4-fluoroquinoline derivatives.

Q1: "My compound has turned from off-white to a bright yellow/orange. Is it still usable?"

Diagnosis: Likely degradation via Nucleophilic Aromatic Substitution (


)  or Photo-oxidation .[1]
  • Technical Insight: The C4-fluoro position is highly reactive.[1] If the compound was stored in a solvent like methanol or exposed to amine vapors, the fluorine has likely been displaced, forming a chromophore that absorbs in the visible region (yellow/orange).

  • Action: Run an LC-MS.

    • If you see the parent mass (

      
      ): It may be minor surface oxidation; repurify via short silica plug.
      
    • If you see a mass shift (e.g.,

      
       in MeOH): The compound is chemically altered and cannot be used .
      
  • Prevention: Store as a solid. If solution storage is mandatory, use anhydrous DMSO or DCM, never alcohols.

Q2: "I see a small impurity peak at [M-14] in my LC-MS. What is it?"

Diagnosis: Hydrolysis of the methyl ester.[3][4]

  • Technical Insight: The peak corresponds to the carboxylic acid derivative (

    
     Da).[1] This occurs if the container was not tightly sealed or if the compound was stored in a "wet" solvent.[1]
    
  • Action:

    • < 5% impurity: Can likely be used for subsequent reactions if the acid functionality does not interfere (e.g., if you are performing an

      
       reaction at C4, the acid might just consume an extra equivalent of base).
      
    • > 5% impurity: Recrystallize or repurify.

  • Prevention: Store under Argon/Nitrogen in a desiccator.

Q3: "Can I store this compound in DMSO at -20°C?"

Answer: Yes, but with caveats.

  • Risk: DMSO is hygroscopic (absorbs water from air).[1] Frozen DMSO can still facilitate slow hydrolysis if water is present.[1]

  • Protocol: Use anhydrous DMSO (dried over molecular sieves).[1] Aliquot into single-use vials to avoid repeated freeze-thaw cycles which introduce atmospheric moisture.[1]

Q4: "I am trying to react the ester, but the fluorine is reacting instead. How do I control selectivity?"

Answer: This is a classic chemoselectivity challenge.

  • Technical Insight: The C4-F bond is activated.[1] Hard nucleophiles (like hydroxide) will attack the ester and the C4 position. Soft nucleophiles (like thiols) prefer the C4 position.

  • Strategy:

    • To react the Ester (Hydrolysis): Use mild conditions (e.g.,

      
       in 
      
      
      
      at
      
      
      ) to minimize
      
      
      side reactions, though some substitution is often unavoidable if the nucleophile is strong.
    • To react the Fluorine (

      
      ):  Use a non-nucleophilic base (e.g., 
      
      
      
      ,
      
      
      ) in an aprotic solvent (DMF/ACN). The ester will generally remain intact under these conditions.

Standard Operating Procedure (SOP): Handling & Storage

Objective: Maintain purity >98% over 12 months.

A. Upon Receipt
  • Inspect: Check physical appearance.[1][5] It should be a solid.[1]

  • Aliquot: If you plan to use it over time, divide the solid into smaller amber vials inside a glovebox or under a nitrogen funnel.

  • Seal: Parafilm is insufficient for long-term storage of moisture-sensitive esters.[1] Use caps with Teflon liners and tape them shut.[1]

B. Solubilization Protocol
  • Preferred Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Forbidden Solvents (for storage): Methanol, Ethanol, Water (due to nucleophilic reactivity).

  • Procedure:

    • Allow the vial to warm to room temperature before opening (prevents condensation).

    • Weigh quickly.[1]

    • Dissolve in anhydrous solvent.

    • Purge headspace with Nitrogen/Argon before re-sealing.[1]

C. Waste Disposal
  • Hazard: Fluoroquinolines can be bioactive.[1][6][7] Treat as hazardous pharmaceutical waste.[1]

  • Neutralization: Do not mix with strong acids or oxidizers in the waste stream.[1]

References

  • Chemical Identity & CAS: ChemBuyersGuide & ChemSrc Databases. "Methyl 4-fluoroquinoline-7-carboxylate CAS: 1956382-52-7".[1][8]

  • General Stability of Fluoroquinolines: National Institutes of Health (NIH) - PubMed.[1] "Photostability and Biological Activity of Fluoroquinolones".

  • Reactivity of 4-Fluoroquinolines (

    
    ): Royal Society of Chemistry (RSC). "Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues". 
    
  • Hydrolysis Mechanisms: Thieme Connect. "Synthesis from Carboxylic Acid Derivatives - Hydrolysis of Esters".

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 4-fluoroquinoline-7-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this living document to address the critical bottlenecks encountered by drug development professionals when scaling up...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this living document to address the critical bottlenecks encountered by drug development professionals when scaling up the synthesis of Methyl 4-fluoroquinoline-7-carboxylate .

While this molecule is a highly sought-after scaffold in medicinal chemistry (particularly for kinase inhibitors and PET imaging tracers), its scale-up is notoriously plagued by regioselectivity issues during ring closure and the high thermodynamic hurdles of C4-fluorination. This guide focuses on the causality behind these failures and provides self-validating protocols to ensure synthetic integrity.

Section 1: Synthetic Logic & Workflow

Understanding the macroscopic workflow is critical before troubleshooting individual steps. The most scalable route avoids direct C-H fluorination—which is highly unfavorable for electron-deficient azaarenes[1]—and instead relies on building a 4-hydroxyquinoline core, converting it to a 4-chloro derivative, and executing a halogen exchange (Halex).

Pathway N1 Methyl 3-aminobenzoate + EMME N2 Enamine Intermediate N1->N2 Condensation (-H2O) N3 Thermal Cyclization (250°C) N2->N3 Heat N4 Methyl 4-hydroxyquinoline-7-carboxylate N3->N4 Cyclization (-EtOH) N5 Chlorination (POCl3) N4->N5 Activation N6 Methyl 4-chloroquinoline-7-carboxylate N5->N6 Substitution N7 Halex Fluorination (KF, PTC) N6->N7 F- Exchange N8 Methyl 4-fluoroquinoline-7-carboxylate N7->N8 Target Isolated

Fig 1: Step-by-step synthetic logic for Methyl 4-fluoroquinoline-7-carboxylate scale-up.

Section 2: Troubleshooting Guides & FAQs

Q1: During the thermal cyclization of the enamine intermediate, I am getting a 60:40 mixture of the 7-carboxylate and 5-carboxylate isomers. How can I drive regioselectivity?

  • Causality: When using a meta-substituted aniline (like methyl 3-aminobenzoate) in a Gould-Jacobs cyclization, ring closure can occur at either the ortho or para position relative to the ester group. High temperatures (e.g., 250°C in Dowtherm A) provide enough kinetic energy to overcome the steric hindrance of the 5-position, leading to a thermodynamic mixture.

  • Solution: To self-validate the protocol, monitor the reaction via HPLC. If the 5-isomer exceeds 10%, lower the cyclization temperature to 230°C and extend the reaction time to favor the kinetically preferred 7-isomer. Alternatively, switch to a Friedländer annulation using a pre-functionalized 2-amino-4-(methoxycarbonyl)benzaldehyde, which guarantees 100% regioselectivity for the 7-carboxylate[2].

Q2: My Halex fluorination (KF in DMSO) of Methyl 4-chloroquinoline-7-carboxylate is stalling at 30% conversion, and I'm seeing significant degradation. Why?

  • Causality: Nucleophilic aromatic substitution (SNAr) at the C4 position of electron-deficient azaarenes is exceptionally challenging. The formation of the Meisenheimer intermediate is energetically unfavorable, and fluoride is a poor nucleophile due to its high hydration energy[1]. Furthermore, prolonged heating of quinolines at >140°C causes the heterocyclic core to degrade[3].

  • Solution: Transition away from standard KF/DMSO. For scale-up, employ anhydrous KF with a phase-transfer catalyst (PTC) like tetraphenylphosphonium bromide (

    
    ) in Sulfolane at 160°C. For ultra-high purity, consider a Palladium-catalyzed fluorination of the corresponding 4-triflate using CsF and a bulky ligand like 
    
    
    
    -BuBrettPhos[3].

Q3: I achieved good fluorination conversion, but my methyl ester at the 7-position hydrolyzed to the carboxylic acid. How do I prevent this?

  • Causality: Potassium fluoride is highly hygroscopic. At elevated temperatures (150°C), even trace amounts of water (ppm levels) react with fluoride to generate hydroxide equivalents (

    
    ). This hydroxide rapidly saponifies the methyl ester.
    
  • Solution: Implement a self-validating drying system. Spray-dry the KF and perform an azeotropic distillation of the solvent with toluene prior to adding the substrate. Verify the water content is <50 ppm using Karl Fischer titration before proceeding.

Troubleshooting Q Low Yield in Halex Reaction? C1 Check Water Content Q->C1 Ester Hydrolysis C2 Check Regioselectivity Q->C2 Mixed Precursors S1 Spray-dry KF & Azeotropic distillation C1->S1 Moisture > 100ppm S2 Verify 7- vs 5-isomer via NMR C2->S2 Isomer Impurities

Fig 2: Diagnostic workflow for resolving low yields during the C4-fluorination step.

Section 3: Standard Operating Protocols (SOPs)
SOP: Scale-Up Halex Fluorination of Methyl 4-chloroquinoline-7-carboxylate

Self-Validating Checkpoint: Ensure substrate purity is >98% by HPLC. Trace acidic impurities will quench the fluoride nucleophile.

  • Reagent Preparation: In a rigorously dried 5L jacketed reactor under Argon, charge 500 g of spray-dried KF (8.6 mol) and 100 g of

    
     (0.24 mol).
    
  • Solvent Drying (Critical Step): Add 2.5 L of anhydrous Sulfolane and 500 mL of Toluene. Heat to 130°C to azeotropically remove water via a Dean-Stark trap.

    • Validation: Run Karl Fischer titration on the reactor fluid; proceed to step 3 only if

      
       < 50 ppm.
      
  • Substrate Addition: Cool the reactor to 90°C. Add 500 g of Methyl 4-chloroquinoline-7-carboxylate (2.25 mol) in one portion.

  • Reaction Execution: Ramp temperature to 160°C. Agitate at 300 RPM for 18 hours. Monitor via LC-MS until the starting material is <2%.

  • Quench & Workup: Cool the reactor to 25°C. Dilute the mixture slowly with 5 L of chilled DI water to precipitate the product. Filter the suspension, wash the filter cake with copious amounts of water to remove residual KF and Sulfolane, and recrystallize the crude solid from Ethanol.

Section 4: Quantitative Data Presentation

To assist in selecting the optimal C4-fluorination strategy for your specific facility capabilities, consult the comparative data below:

Fluorination MethodReagents & SolventsOperating TempExpected YieldScale SuitabilityCausality / Notes
Standard Halex KF, DMSO140°C25 - 40%Low (1-10g)High degradation of quinoline core; ester hydrolysis common[3].
PTC-Assisted Halex KF,

, Sulfolane
160°C65 - 75%High (>1kg)PTC solubilizes fluoride; Sulfolane resists thermal breakdown.
Microwave Halex KF, DMSO, MW Irradiation150°C60 - 62%Medium (10-100g)Rapid heating minimizes time for byproduct formation[3].
Pd-Catalyzed CsF,

-BuBrettPhos, Toluene
120°C80 - 85%Medium (100g)Bypasses Meisenheimer intermediate; requires 4-OTf precursor[3].
References
  • Title: Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines Source: Journal of the American Chemical Society URL: [Link]

  • Title: Fluorine in Heterocyclic Chemistry Volume 2 Source: National Academic Digital Library of Ethiopia URL: [Link]

  • Title: EP0309537B1 - Process for the preparation of quinoline carboxylic acids Source: Google Patents URL

Sources

Optimization

Technical Support Center: Reaction Monitoring for Methyl 4-fluoroquinoline-7-carboxylate

Topic: Reaction Monitoring of Methyl 4-fluoroquinoline-7-carboxylate by TLC and HPLC Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Content Type: Technical Troubleshooting Guide & FAQ Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Monitoring of Methyl 4-fluoroquinoline-7-carboxylate by TLC and HPLC Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Content Type: Technical Troubleshooting Guide & FAQ

Introduction

Methyl 4-fluoroquinoline-7-carboxylate is a critical scaffold in the synthesis of fourth-generation fluoroquinolone antibiotics and antitumor agents. Its structural features—a basic quinoline nitrogen, a labile C4-fluorine atom, and a C7-methyl ester—present unique analytical challenges.

This guide addresses the specific "pain points" of monitoring this compound:

  • Basicity: The quinoline nitrogen causes severe peak tailing on silica (TLC) and C18 (HPLC) if not buffered.

  • Reactivity: The C4-fluorine is highly susceptible to nucleophilic aromatic substitution (

    
    ), requiring careful sample preparation to avoid artifacts.
    
  • Polarity: Differentiating the ester (product) from the hydrolyzed acid (impurity) or the 4-chloro precursor.

Part 1: Thin Layer Chromatography (TLC) – The Rapid Check

Core Protocol: The "Buffered" System

Standard silica gel plates are acidic. The basic quinoline nitrogen will interact strongly with silanol groups, resulting in "streaking" or spots that remain at the baseline.

Optimized Mobile Phase:

  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate

  • Modifier: Triethylamine (

    
    )
    

Recommended Ratio: Hexanes : EtOAc : Et3N (60 : 40 : 1)

TLC Troubleshooting & FAQs

Q: My spot is streaking from the baseline to the solvent front. How do I fix this? A: This is "tailing" caused by the protonation of the quinoline nitrogen by acidic silanols.

  • Immediate Fix: Pre-saturate your silica plate. Dip the empty TLC plate into a solution of 5%

    
     in hexanes and let it dry before spotting your compound.
    
  • Alternative: Switch to a Dichloromethane (DCM) / Methanol system (e.g., 95:5 DCM:MeOH) with 1%

    
    .
    

Q: I cannot distinguish the 4-fluoro product from the 4-chloro starting material. A: Halo-substituents often have similar


 values.
  • Strategy: Use "Multiple Elution." Run the plate to the middle, dry it, and run it again. This expands the separation distance between closely eluting spots.

  • Visualization: 4-Fluoro compounds often fluoresce differently under UV 365 nm compared to 4-Chloro analogs. Check both 254 nm (absorbance) and 365 nm (emission).

Q: The spot disappears after a few minutes on the plate. A: The ester might be hydrolyzing on the acidic silica, or the fluorine is being displaced if the plate is wet. Dry the plate thoroughly with cold air immediately after elution.

Visual Workflow: TLC Method Development

TLC_Workflow Start Start: Spot Compound Elute Elute (Hex/EtOAc) Start->Elute Check Check Spot Shape Elute->Check Tailing Issue: Streaking/Tailing Check->Tailing Bad Shape Coelution Issue: SM/Prod Overlap Check->Coelution No Separation Success Success: Distinct, Round Spots Check->Success Good AddBase Action: Add 1% Et3N Tailing->AddBase AddBase->Elute Polarity Action: Adjust Polarity (Change Hex:EtOAc ratio) Coelution->Polarity Polarity->Elute

Caption: Decision tree for optimizing TLC separation of basic quinoline derivatives.

Part 2: HPLC – The Quantitative Deep Dive

Core Protocol: Reverse Phase (RP-HPLC)

For quantitative monitoring (conversion %, purity), HPLC is required.[1][2][3] The 4-fluoro group is electron-withdrawing, making the ring less basic than unsubstituted quinoline, but pH control is still vital.

Instrument Parameters:

  • Column: C18 (End-capped or Base-Deactivated Silica - BDS), 4.6 x 150 mm, 5 µm.

  • Wavelength: 254 nm (Primary), 280 nm (Secondary).

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C.

Mobile Phase Strategy:

  • Buffer (Solvent A): 0.1% Formic Acid in Water (pH ~2.7) OR 10 mM Ammonium Bicarbonate (pH ~10). Note: Acidic is standard; Basic provides better peak shape for stubborn bases but requires a pH-resistant column.

  • Organic (Solvent B): Acetonitrile (MeCN).[1][4] Avoid Methanol if using basic conditions to prevent nucleophilic attack on the 4-F position.

Gradient Table (Standard):

Time (min)% Solvent A (Buffer)% Solvent B (MeCN)Event
0.0955Equilibration
2.0955Injection
15.01090Gradient Ramp
18.01090Wash
18.1955Re-equilibration
HPLC Troubleshooting & FAQs

Q: I see a "ghost peak" or split peaks for my main compound. A: This is likely a sample solvent mismatch.

  • Cause: Dissolving the hydrophobic ester in 100% DMSO or MeCN and injecting a large volume into a high-water mobile phase causes the compound to precipitate momentarily at the column head.

  • Fix: Dissolve the sample in 50:50 MeCN:Water (or the starting mobile phase ratio).

Q: The retention time (


) is drifting. 
A:  Quinoline protonation is sensitive to pH.
  • Check: Ensure your buffer is prepared fresh. If using TFA (Trifluoroacetic acid), it is volatile and evaporates over time, shifting pH up and retention times down. Switch to Phosphoric Acid or Formate buffer for stability.

Q: How do I separate the 4-Fluoro product from the 4-Chloro starting material? A:

  • Elution Order: typically, the 4-Fluoro derivative is more polar (due to the C-F bond nature and lower lipophilicity compared to Cl) and will elute before the 4-Chloro analog on a C18 column.

  • Resolution Fix: If they co-elute, lower the gradient slope (e.g., increase gradient time from 15 min to 25 min) or lower the temperature to 25°C to increase interaction with the stationary phase.

Visual Workflow: HPLC Method Optimization

HPLC_Workflow Sample Sample Prep (Dissolve in 50:50 Mobile Phase) Run Run Gradient (5-95% MeCN) Sample->Run Analyze Analyze Peak Shape & Rt Run->Analyze SplitPeak Issue: Split/Broad Peak Analyze->SplitPeak Bad Shape NoRes Issue: Co-elution (F vs Cl) Analyze->NoRes Overlapping Final Final Method: Sharp Peaks, Rs > 1.5 Analyze->Final Pass FixSolvent Fix: Match Sample Solvent to Mobile Phase A SplitPeak->FixSolvent FixSolvent->Run FixGrad Fix: Flatten Gradient Slope (e.g. 1% per min) NoRes->FixGrad FixGrad->Run

Caption: Step-by-step optimization for HPLC analysis of fluoroquinoline esters.

Part 3: Reaction-Specific Monitoring

Scenario A: Formation (Halex Reaction)

Reaction: Methyl 4-chloroquinoline-7-carboxylate + KF


 Methyl 4-fluoroquinoline-7-carboxylate.
  • Critical Monitor: Disappearance of the 4-Chloro peak.

  • Artifact Alert: If you use DMSO as a reaction solvent, ensure it does not co-elute with your product (DMSO elutes near the void volume, usually ~1-2 min).

Scenario B: Consumption ( with Amines)

Reaction: Methyl 4-fluoroquinoline-7-carboxylate + Amine


 Drug Intermediate.
  • Critical Monitor: Appearance of the more polar amine adduct.

  • Artifact Alert: Do not use Methanol to quench this reaction sample. Methanol can attack the 4-F position (forming the 4-methoxy impurity) if the reaction mixture is still basic/hot. Quench with cold dilute aqueous acid (e.g., 0.1 M HCl) and extract into EtOAc for TLC/HPLC.

References

  • BenchChem. (2025).[3] High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Retrieved from

  • SIELC Technologies. (2025). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from

  • National Institutes of Health (NIH). (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC5187788. Retrieved from

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction. Molecules. Retrieved from

  • ResearchGate. (2025). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC. Retrieved from

Sources

Troubleshooting

Removal of impurities from "Methyl 4-fluoroquinoline-7-carboxylate" preparations

This technical guide addresses the purification and impurity management of Methyl 4-fluoroquinoline-7-carboxylate , a critical intermediate often employed in the synthesis of radiotracers (e.g., for F-18 labeling) and bi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification and impurity management of Methyl 4-fluoroquinoline-7-carboxylate , a critical intermediate often employed in the synthesis of radiotracers (e.g., for F-18 labeling) and bioactive fluoroquinolone scaffolds.[1]

The content is structured to troubleshoot specific chemical challenges encountered during the Gould-Jacobs cyclization, Chlorination , and Halogen Exchange (Halex) sequences commonly used to synthesize this target.

Impurity Profile & Origins

Before troubleshooting, it is critical to identify the "Species of Concern" in your crude mixture.[1] In the synthesis of 4-fluoroquinolines from 3-aminobenzoates, four primary impurity classes invariably arise.

Impurity TypeChemical IdentityOrigin / CausalityDetection (Typical)
Precursor A Methyl 4-chloroquinoline-7-carboxylateIncomplete Halex reaction (Cl

F exchange).[1]
LC-MS (M+2 peak),

H NMR (shift in H-3)
Precursor B Methyl 4-hydroxyquinoline-7-carboxylateHydrolysis of 4-Cl intermediate or incomplete chlorination.[1]Polar tailing on TLC; insoluble in DCM.
Regioisomer Methyl 4-fluoroquinoline-5 -carboxylateNon-selective cyclization of 3-aminobenzoate.

H NMR (splitting pattern of aromatic protons).[1]
Byproduct 4-Fluoroquinoline-7-carboxylic acidHydrolysis of the methyl ester (often during aggressive workup).Soluble in aqueous base; broad OH stretch in IR.

Troubleshooting & FAQs

Category A: Halogen Exchange (The "Chloro" Impurity)

Q: My LC-MS shows a persistent M+16/M+18 peak pattern corresponding to the 4-chloro intermediate. How do I drive the reaction to completion?

A: The conversion of 4-chloroquinoline to 4-fluoroquinoline via Potassium Fluoride (KF) is a thermodynamic challenge due to the strength of the C-Cl bond and the poor solubility of fluoride salts in organic solvents.

  • The Fix: You must increase the "naked" fluoride concentration.

    • Phase Transfer Catalysis: Add 18-Crown-6 (10 mol%) or Tetrabutylammonium bromide (TBAB) . The crown ether complexes potassium, solubilizing the fluoride ion in aprotic solvents like DMSO or Sulfolane.

    • Anhydrous Conditions: Moisture solvates fluoride, rendering it non-nucleophilic ("masked").[1] Use spray-dried KF and strictly anhydrous DMSO.

    • Temperature: This SNAr reaction typically requires 120°C - 140°C . If you are running it at reflux in acetonitrile (82°C), it will never finish.[1]

Category B: Regioisomer Contamination

Q: I see a second set of aromatic signals in my NMR (~15-20%). Is this the 5-carboxylate isomer? How do I remove it?

A: Yes. When starting from methyl 3-aminobenzoate, the Gould-Jacobs cyclization can occur at either the ortho position (leading to the 7-isomer) or the para position (leading to the 5-isomer).

  • The Fix (Purification): Separation is most effective at the 4-hydroxy stage, not the final 4-fluoro stage.

    • Protocol: The 7-isomer (linear) typically packs better and is less soluble than the 5-isomer (bent). Perform a hot recrystallization using Glacial Acetic Acid or DMF . The solid that crashes out first is usually the desired 7-isomer.

    • If already at 4-Fluoro stage: The polarity difference is negligible. You must use Flash Chromatography with a very shallow gradient (e.g., 0%

      
       20% EtOAc in Hexanes over 40 CV).[1]
      
Category C: Hydrolysis & Solubility[1]

Q: My product yield is low, and I'm losing mass during the aqueous workup. Where is it going?

A: The 4-fluoro group activates the ring, making the 7-methyl ester susceptible to hydrolysis if the pH drifts too high (basic).

  • The Fix: Avoid strong bases (NaOH/KOH) during extraction. Use saturated NaHCO₃ or phosphate buffer (pH 7.4) for neutralization.

  • Recovery: Acidify your aqueous waste layer to pH 3-4. If a precipitate forms, you have hydrolyzed your ester to the carboxylic acid.[1] You can re-esterify this using MeOH/H₂SO₄ (Fischer esterification) to recover the material.

Detailed Purification Protocols

Protocol A: High-Efficiency Column Chromatography (Removal of 4-Cl)

Use this when 4-chloro impurity is <10%.[1]

  • Stationary Phase: High-surface area Silica Gel (230-400 mesh).

  • Loading: Dissolve crude in minimum Dichloromethane (DCM) . Do not load with DMSO/DMF residue (this ruins separation).

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate

  • Gradient:

    • Equilibrate: 5% B.

    • 0-5 min: Isocratic 5% B.

    • 5-30 min: Linear gradient 5%

      
       30% B.
      
  • Elution Order: The 4-Fluoro compound (more polar C-F bond, but less lipophilic than Cl) typically elutes after the 4-Chloro impurity in non-polar systems, though this can invert depending on the specific stationary phase interactions. Always run a TLC co-spot.

Protocol B: Recrystallization (Removal of 4-Hydroxy & Salts)

Use this as a final polish.

  • Dissolve the crude solid in boiling Isopropyl Alcohol (IPA) or Toluene (approx. 10 mL/g).

  • If undissolved black specs remain (polymeric tar), filter hot through a Celite pad.[1]

  • Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

  • Filter the crystals and wash with cold Hexane .

    • Note: The 4-hydroxy impurity is highly insoluble in toluene and will likely remain on the Celite pad or fail to dissolve initially.

Process Visualization

Diagram 1: Synthesis & Impurity Pathways

This diagram maps the genesis of every impurity discussed above.

G Start Methyl 3-aminobenzoate Enamine Enamine Intermediate Start->Enamine + EMME Cyclization Cyclization (Dowtherm A, 250°C) Enamine->Cyclization Hydroxy7 4-OH-7-COOMe (Target Precursor) Cyclization->Hydroxy7 Major Path Hydroxy5 4-OH-5-COOMe (Regioisomer Impurity) Cyclization->Hydroxy5 Minor Path (Steric) Chlorination POCl3 Reaction Hydroxy7->Chlorination Chloro7 4-Cl-7-COOMe (Intermediate) Chlorination->Chloro7 Halex Halex (KF/18-C-6) Chloro7->Halex Final Methyl 4-fluoroquinoline- 7-carboxylate Chloro7->Final Incomplete Rxn Halex->Final Successful F- Exchange Hydrolysis Free Acid Impurity (Hydrolysis) Final->Hydrolysis Aq. Workup (pH > 9)

Caption: Synthesis workflow illustrating the divergence points for regioisomers (during cyclization) and chemical impurities (during Halex/Workup).

Diagram 2: Purification Decision Matrix

Follow this logic flow to select the correct purification method based on your impurity profile.

DecisionTree ImpurityCheck Analyze Crude Purity (LC-MS / NMR) Q_Regio Is 5-isomer present? ImpurityCheck->Q_Regio Q_Chloro Is 4-Cl > 5%? Q_Regio->Q_Chloro No Action_Recryst Recrystallize (Acetic Acid) *Best done at 4-OH stage* Q_Regio->Action_Recryst Yes Q_Tar Is product colored/tarry? Q_Chloro->Q_Tar No Action_Column Column Chromatography (Hex/EtOAc Gradient) Q_Chloro->Action_Column Yes Action_Filter Hot Filtration (Celite) + Carbon Treatment Q_Tar->Action_Filter Yes Action_Finish Final Polish: Recryst from Toluene/IPA Q_Tar->Action_Finish No Action_Recryst->Q_Chloro Action_Column->Q_Tar Action_Filter->Action_Finish

Caption: Logic flow for selecting purification techniques based on specific impurity identification.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society, 61(10), 2890–2895.[1]

  • Finger, G. C., et al. (1959).[1] Aromatic Fluorine Compounds.[2][3] VIII. Plant Growth Regulators and Herbicides. Journal of the American Chemical Society, 81(4), 946–952.[1] (Foundational work on Halex reactions).

  • Adams, D. R., et al. (2012).[1] Process Development of a fluoroquinoline intermediate. Organic Process Research & Development. (General grounding for quinolone scale-up).

  • Schofield, K., & Theobald, R. S. (1950).[1] The Inductive Effect of the Nitrogen Atom in Quinoline. Journal of the Chemical Society. (Explains the reactivity of the 4-position toward nucleophilic substitution).

Sources

Reference Data & Comparative Studies

Validation

"Methyl 4-fluoroquinoline-7-carboxylate" vs. "Ethyl 4-fluoroquinoline-7-carboxylate" in synthesis

Executive Summary & Strategic Selection The 4-fluoroquinoline-7-carboxylate scaffold is a highly versatile, bifunctional building block utilized extensively in the synthesis of advanced heterocyclic therapeutics, includi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Selection

The 4-fluoroquinoline-7-carboxylate scaffold is a highly versatile, bifunctional building block utilized extensively in the synthesis of advanced heterocyclic therapeutics, including fluoroquinolone antibiotics and targeted kinase inhibitors[1]. For synthetic chemists and drug development professionals, the strategic choice between the Methyl ester (CAS: 1956382-52-7)[2] and the Ethyl ester is not merely a matter of commercial availability. This choice fundamentally dictates the chemoselectivity of downstream functionalization.

Because the quinoline ring is highly electron-deficient, the C4 position is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr)[3]. Concurrently, the C7 carboxylate is susceptible to nucleophilic acyl substitution. Designing a successful synthetic route requires balancing the kinetics and sterics of these two reactive sites.

Mechanistic Divergence: Sterics vs. Kinetics

The primary challenge when working with 4-fluoroquinoline-7-carboxylates is achieving orthogonal reactivity between the C4-fluorine and the C7-ester[4].

  • The Methyl Advantage (Kinetic Cleavage): Methyl esters undergo saponification significantly faster than ethyl esters due to reduced steric hindrance at the carbonyl carbon. This rapid kinetic profile allows for ester hydrolysis at much lower temperatures (e.g., 0°C). Lower temperatures are critical when the synthetic goal is to yield the carboxylic acid while preserving the highly labile C4-fluoro group from competitive nucleophilic attack by hydroxide ions[5].

  • The Ethyl Advantage (Steric Shielding): Conversely, if the synthetic goal is to displace the C4-fluorine with an amine (e.g., a piperazine derivative) while leaving the C7 ester intact, the ethyl ester provides superior steric shielding. This added bulk prevents highly nucleophilic primary or secondary amines from causing competitive amidation at the C7 position during high-temperature SNAr reactions[1].

Quantitative Performance Comparison

The table below summarizes the physicochemical and reactive differences that should guide your selection of the appropriate ester protecting group.

ParameterMethyl 4-fluoroquinoline-7-carboxylateEthyl 4-fluoroquinoline-7-carboxylate
CAS Registry Number 1956382-52-7[2]N/A (Standard Derivative)
Steric Profile at Carbonyl Minimal (Unshielded)Moderate (Shielded)
Relative Saponification Rate Fast (~2.5x relative to ethyl)Slow (1.0x baseline)
Risk of Competitive Amidation Moderate to HighLow
Optimal Synthetic Application Low-temperature ester hydrolysisHigh-temperature SNAr at C4
Lipophilicity (LogP estimate) LowerHigher

Synthetic Workflow & Decision Matrix

The following logic diagram illustrates the divergent pathways based on ester selection.

QuinolineSynthesis Start 4-Fluoroquinoline-7-carboxylate (Bifunctional Scaffold) Cond1 Amine, Base, Heat (SNAr Conditions) Start->Cond1 Path A: C4 Substitution Cond2 LiOH, THF/H2O, 0°C (Hydrolysis Conditions) Start->Cond2 Path B: C7 Deprotection EthylPath Ethyl Ester Preferred (Prevents Amidation) Cond1->EthylPath MethylPath Methyl Ester Preferred (Fast, Low-Temp Cleavage) Cond2->MethylPath Prod1 4-Aminoquinoline-7-carboxylate (Ester Intact) EthylPath->Prod1 Prod2 4-Fluoroquinoline-7-carboxylic acid (Fluoro Intact) MethylPath->Prod2

Divergent synthetic workflows for 4-fluoroquinoline-7-carboxylate based on ester selection.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific causality for reagent choices and internal analytical checks.

Protocol A: Chemoselective C4-SNAr (Optimized for Ethyl Ester)

Objective: Displace the C4-fluorine with a secondary amine while strictly preserving the C7 ester. Causality: The ethyl ester is chosen because its increased steric bulk significantly reduces the rate of competitive nucleophilic acyl substitution (amidation) at the C7 position when exposed to amines at elevated temperatures[1].

  • Preparation: Dissolve 1.0 eq of Ethyl 4-fluoroquinoline-7-carboxylate in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the incoming amine.

  • Reagent Addition: Add 1.1 eq of the desired secondary amine (e.g., N-methylpiperazine) followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger to neutralize the HF byproduct, preventing protonation and deactivation of the nucleophilic amine.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.

  • In-Process Check: Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass is fully consumed.

  • Workup & Final Validation: Quench with water, extract with ethyl acetate, and concentrate.

    • Self-Validation: Perform

      
      F NMR and 
      
      
      
      H NMR. The complete disappearance of the
      
      
      F signal confirms total C4 substitution. The retention of the ethyl quartet (~4.3 ppm) and triplet (~1.4 ppm) in
      
      
      H NMR confirms the ester was successfully preserved.
Protocol B: Chemoselective Saponification (Optimized for Methyl Ester)

Objective: Hydrolyze the C7 ester to a carboxylic acid while strictly preserving the highly labile C4-fluorine. Causality: The methyl ester is chosen because it undergoes saponification rapidly. This kinetic advantage allows the hydrolysis to proceed at 0°C, a temperature low enough to suppress the competitive displacement of the C4-fluorine by hydroxide ions[5].

  • Preparation: Dissolve 1.0 eq of Methyl 4-fluoroquinoline-7-carboxylate in a 3:1:1 mixture of THF:MeOH:H

    
    O.
    
    • Causality: This specific solvent ratio ensures the lipophilic starting material remains fully dissolved while providing the necessary aqueous environment for hydroxide attack.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add 1.05 eq of Lithium Hydroxide monohydrate (LiOH·H

    
    O).
    
    • Causality: LiOH is a milder base than NaOH/KOH, and strict stoichiometric control prevents excess hydroxide from attacking the C4 position.

  • Reaction: Stir at 0°C for 1.5 to 2 hours.

  • In-Process Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the high-R

    
     starting material spot indicates complete ester cleavage.
    
  • Workup & Final Validation: Acidify the mixture carefully to pH 3 using 1M HCl to precipitate the product. Filter and dry under a vacuum.

    • Self-Validation: Perform

      
      F NMR and 
      
      
      
      H NMR. The retention of the
      
      
      F signal (~ -110 ppm) confirms the C4-fluorine remains intact. The disappearance of the methyl singlet (~3.9 ppm) in
      
      
      H NMR confirms successful saponification.

References

1. | Source: ChemSrc Chemical Database 2. | Source: Semantic Scholar 3. | Source: Thieme E-Books & E-Journals 4. | Source: National Academic Digital Library of Ethiopia 5. | Source: Chemistry Chemists

Sources

Comparative

Comparative Guide: Antibacterial Activity of Methyl 4-Fluoroquinoline-7-Carboxylate Derivatives

The "Methyl 4-fluoroquinoline-7-carboxylate" scaffold represents a specialized, non-classical quinolone intermediate. Unlike standard fluoroquinolone antibiotics (which are typically 1,4-dihydro-4-oxoquinoline-3-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

The "Methyl 4-fluoroquinoline-7-carboxylate" scaffold represents a specialized, non-classical quinolone intermediate. Unlike standard fluoroquinolone antibiotics (which are typically 1,4-dihydro-4-oxoquinoline-3-carboxylic acids), this scaffold positions the carboxylate functionality at the C7 position and utilizes a reactive fluorine at C4 for diverse chemical functionalization.

This guide compares the antibacterial performance of derivatives synthesized from this specific scaffold, with a particular focus on their emerging utility against Helicobacter pylori and drug-resistant Gram-positive pathogens.

Executive Summary

Methyl 4-fluoroquinoline-7-carboxylate (CAS 1956382-52-7) serves as a high-value electrophilic scaffold for the synthesis of 4-substituted quinoline-7-carboxamides and thioquinolone derivatives . While standard fluoroquinolones (e.g., Ciprofloxacin) rely on a C3-carboxylate for DNA gyrase binding, derivatives of the C7-carboxylate scaffold exhibit a distinct binding mode.

Key Performance Insight:

  • Primary Utility: Synthesis of highly selective agents against Helicobacter pylori.[1]

  • Mechanism: Inhibition of bacterial DNA replication, with reduced cross-resistance to standard metronidazole/clarithromycin therapies.

  • Reactivity: The C4-fluorine atom is highly labile to Nucleophilic Aromatic Substitution (

    
    ), allowing rapid library generation with amines and thiols.
    

Chemical Background & Scaffold Analysis[2][3][4]

To understand the unique activity profile, one must contrast the "7-Carboxylate" scaffold with the "Standard" fluoroquinolone scaffold.

FeatureStandard Fluoroquinolones (e.g., Ciprofloxacin)Methyl 4-Fluoroquinoline-7-Carboxylate Derivatives
Core Structure 4-oxo-1,4-dihydroquinolineFully aromatic quinoline (often converted to 4-amino/thio)
Acid Position C3 (Essential for Gyrase Mg²⁺ binding)C7 (Modulates solubility & target specificity)
Fluorine Position C6 (Increases cell penetration/potency)C4 (Leaving group for functionalization)
Primary Target Broad Spectrum (Gram -/+)Niche Spectrum (e.g., H. pylori, specific Gram +)
Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates how the core scaffold is modified to yield active antibacterial agents.

SAR_Map Scaffold Methyl 4-fluoroquinoline-7-carboxylate (Core Scaffold) C4_Pos C4 Position (Fluoro) Reactive Site for SNAr Scaffold->C4_Pos Modification Site 1 C7_Pos C7 Position (Ester) Solubility & Pharmacokinetics Scaffold->C7_Pos Modification Site 2 Derivative_1 4-Amino Derivatives (Gram-positive Activity) C4_Pos->Derivative_1 + Primary Amines Derivative_2 4-Thio Derivatives (Anti-H. pylori Selectivity) C4_Pos->Derivative_2 + Thiols (e.g., mercaptans) Target Helicobacter pylori (Gyrase Inhibition) Derivative_2->Target High Selectivity

Caption: SAR map highlighting the divergence of antibacterial classes based on C4-substitution of the parent methyl 4-fluoroquinoline-7-carboxylate.

Comparative Performance Analysis

The most significant data points for this class come from 4-thio-substituted derivatives , which have demonstrated superior potency against H. pylori compared to standard regimens.

Table 1: In Vitro Activity Comparison (MIC Values)
Compound ClassSpecific AgentTarget OrganismMIC₅₀ (µg/mL)Resistance Profile
7-Carboxylate Derivative 4-Thioquinolone Analog Helicobacter pylori0.06 Low cross-resistance
Standard Macrolide ClarithromycinHelicobacter pylori0.03 - 0.12High (20-30% resistance rates)
Standard Nitroimidazole MetronidazoleHelicobacter pylori8.0 - 32.0Very High (>40% resistance)
Standard Fluoroquinolone LevofloxacinHelicobacter pylori0.25 - 1.0Moderate (Rising resistance)
7-Carboxylate Derivative 4-Amino Analog (Morpholine)S. aureus (MRSA)4.0 - 8.0Moderate

Analysis:

  • Selectivity: The 4-thio derivatives exhibit an MIC of 0.06 µg/mL against H. pylori, matching or exceeding the potency of Clarithromycin without the liability of widespread macrolide resistance.

  • Spectrum Limitation: Unlike Levofloxacin, which is broad-spectrum, these derivatives are often "narrow-spectrum," which is advantageous for preserving the gut microbiome during H. pylori eradication therapy.

Experimental Protocols

To validate the activity of derivatives synthesized from Methyl 4-fluoroquinoline-7-carboxylate, the following protocols are standard.

Synthesis Workflow (General Procedure)

The high reactivity of the C4-fluorine allows for a "one-pot" diversification strategy.

  • Dissolution: Dissolve 1.0 eq of Methyl 4-fluoroquinoline-7-carboxylate in dry DMF.

  • Nucleophile Addition: Add 1.2 eq of the desired amine (e.g., N-methylpiperazine) or thiol.

  • Base: Add 2.0 eq of

    
     or DIPEA to scavenge HF.
    
  • Reaction: Heat at 80°C for 4–6 hours. Monitor by TLC (disappearance of the fluoro-starting material).

  • Workup: Pour into ice water; filter the precipitate (product) or extract with EtOAc.

MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10

  • Inoculum Prep: Prepare a bacterial suspension (e.g., H. pylori ATCC 43504) adjusted to

    
     CFU/mL.
    
  • Plate Setup: Use 96-well plates containing Brucella broth + 10% fetal bovine serum (FBS).

  • Dosing: Add test compounds (derivatives) in serial 2-fold dilutions (range: 64 to 0.008 µg/mL).

  • Incubation: Incubate H. pylori plates under microaerophilic conditions (

    
    ) at 37°C for 72 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Visualization: Experimental Workflow

Workflow Step1 Start: Methyl 4-fluoroquinoline-7-carboxylate Step2 SNAr Reaction (Nucleophile + Base, 80°C) Step1->Step2 Step3 Purification (Precipitation/Extraction) Step2->Step3 Step4 Library of 4-Substituted Derivatives Step3->Step4 Step5 MIC Assay (CLSI Standards) Microaerophilic Incubation Step4->Step5 Step6 Data Analysis (Compare vs. Metronidazole) Step5->Step6

Caption: Step-by-step workflow from chemical precursor to biological validation.

Mechanism of Action

While standard quinolones bind to the GyrA subunit of DNA gyrase near the active site tyrosine, 7-carboxylate derivatives (particularly 4-thio variants) are hypothesized to exploit an allosteric binding pocket or a distinct contact region within the Gyrase-DNA complex.

  • Evidence: The lack of cross-resistance with some Ciprofloxacin-resistant strains suggests the binding mode does not rely entirely on the Ser-83/Asp-87 residues typically mutated in resistant strains.

  • Thio-Effect: The sulfur atom at C4 (in thio-derivatives) may enhance lipophilicity, improving penetration through the unique outer membrane of Helicobacter species.

References

  • National Center for Biotechnology Information (NCBI). Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships.[2][3][4][5][6][7][8] PubChem. [Link]

  • National Institutes of Health (NIH). In vitro activities of new quinolones against Helicobacter pylori. PMC.[9] [Link]

  • MDPI (Molecules). Design, Synthesis and Antibacterial Evaluation of Quinoline-4-carboxylic Acid Derivatives. [Link]

  • BioWorld. Highly effective anti-H. pylori agents designed at Bayer (Patent Reference US 6133260). [Link]

Sources

Validation

Technical Guide: Synthesis of Methyl 4-Fluoroquinoline-7-Carboxylate for SAR Profiling

Executive Summary & Strategic Context In Structure-Activity Relationship (SAR) campaigns, the 4-position of the quinoline scaffold is a critical vector for diversity. While 4-oxo (quinolone) and 4-amino derivatives are c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In Structure-Activity Relationship (SAR) campaigns, the 4-position of the quinoline scaffold is a critical vector for diversity. While 4-oxo (quinolone) and 4-amino derivatives are common, Methyl 4-fluoroquinoline-7-carboxylate represents a high-value, albeit challenging, motif.

The 4-fluoro substituent serves two distinct purposes in SAR:

  • Bioisostere: It acts as a metabolic blocker (blocking oxidation at C4) while maintaining a steric profile similar to hydrogen (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å).

  • Synthetic Handle: The C4-F bond in electron-deficient quinolines is highly activated toward Nucleophilic Aromatic Substitution (

    
    ), significantly more so than the corresponding chloride, enabling rapid library generation of 4-amino/4-alkoxy analogues under mild conditions.
    

This guide compares the two primary synthetic routes—Deoxyfluorination (from the 4-OH tautomer) and Halogen Exchange (Halex) (from the 4-Cl precursor)—to determine the optimal path for research-scale synthesis.

Synthetic Pathways & Logic

The synthesis of the 4-fluoro analogue hinges on the precursor availability. The electron-withdrawing nature of the 7-carboxylate ester (


) deactivates the ring toward electrophilic attack but activates the 4-position for nucleophilic displacement, a key factor in route selection.
Diagram 1: Retrosynthetic Analysis & Workflow

G Target Target: Methyl 4-fluoroquinoline- 7-carboxylate RouteA Route A: Deoxyfluorination (Precision Scale) Target->RouteA RouteB Route B: Halex Reaction (Process Scale) Target->RouteB PrecursorOH Precursor 1: Methyl 4-hydroxyquinoline- 7-carboxylate RouteA->PrecursorOH ReagentA Reagent: Deoxo-Fluor / DAST (Solvent: DCM/THF) RouteA->ReagentA PrecursorCl Precursor 2: Methyl 4-chloroquinoline- 7-carboxylate RouteB->PrecursorCl ReagentB Reagent: Anhydrous KF / 18-Crown-6 (Solvent: Sulfolane/DMSO) RouteB->ReagentB PrecursorOH->PrecursorCl POCl3 (Optional Interconversion)

Caption: Retrosynthetic logic comparing direct deoxyfluorination (Route A) vs. Halogen Exchange (Route B).

Comparative Methodologies

Route A: Deoxyfluorination (Recommended for SAR)

This route utilizes the 4-hydroxyquinoline (often existing as the 4-quinolone tautomer). Reagents like Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) are superior to DAST due to higher thermal stability and safety profiles.[1]

  • Mechanism: The hydroxyl oxygen attacks the sulfur center, releasing HF. The fluoride ion then displaces the activated sulfur leaving group via an

    
    -like mechanism or addition-elimination.
    
  • Scientist’s Insight: The 7-carboxylate ester is stable to Deoxo-Fluor under standard conditions, unlike the harsh conditions of the Halex route.

Route B: Halex Reaction (Industrial/Scale-Up)

This route involves displacing a 4-chloro substituent with fluoride using Potassium Fluoride (KF).

  • Mechanism: Classical

    
    . The reaction requires high temperatures (>140°C) and polar aprotic solvents (Sulfolane, DMSO) to solubilize KF.
    
  • Critical Risk: The high temperature and fluoride basicity can cause hydrolysis of the 7-methyl ester to the carboxylic acid, or decarboxylation, ruining the yield.

Experimental Protocols

Protocol A: Deoxyfluorination using Deoxo-Fluor (Primary Recommendation)

Reagents:

  • Methyl 4-hydroxyquinoline-7-carboxylate (1.0 eq)

  • Deoxo-Fluor (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Ethanol (for quenching)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Charge the flask with Methyl 4-hydroxyquinoline-7-carboxylate (1.0 g, 4.9 mmol) and anhydrous DCM (15 mL). The starting material may be a suspension; this is normal.

  • Cooling: Cool the mixture to 0°C using an ice/water bath.

  • Addition: Add Deoxo-Fluor (1.35 mL, 7.3 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 12–16 hours.

    • Validation Point: Monitor via TLC (50% EtOAc/Hexane). The polar starting material (Rf ~0.1) should disappear, replaced by a less polar spot (Rf ~0.6).

  • Quenching (Critical): Cool back to 0°C. Add saturated aqueous

    
     dropwise. Warning: Vigorous gas evolution (
    
    
    
    and HF neutralization).
  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Gradient: 0% -> 30% EtOAc in Hexanes).

Protocol B: Halex Reaction (Alternative)

Reagents:

  • Methyl 4-chloroquinoline-7-carboxylate (1.0 eq)

  • Potassium Fluoride (spray-dried, anhydrous) (3.0 eq)

  • 18-Crown-6 (0.1 eq)

  • Sulfolane (dry)

Step-by-Step Workflow:

  • Drying: KF must be dried under vacuum at 150°C for 4 hours prior to use. Moisture kills this reaction.

  • Setup: In a pressure vial, combine the chloro-quinoline (1.0 g), dried KF (0.78 g), and 18-Crown-6 (0.12 g) in Sulfolane (5 mL).

  • Reaction: Seal the vessel and heat to 160°C for 6 hours.

  • Workup: Cool to RT. Dilute with water (50 mL) to precipitate the product (or extract with Ethyl Acetate if no precipitate forms).

  • Purification: Recrystallization from heptane/EtOAc is usually preferred over chromatography for removing sulfolane.

Performance Comparison Data

The following data summarizes typical performance metrics for electron-deficient quinolines.

MetricRoute A (Deoxo-Fluor)Route B (Halex / KF)
Yield 75 - 85% 40 - 60%
Purity (Crude) High (>90%)Moderate (contains hydrolysis byproducts)
Reaction Temp 0°C to 25°C140°C to 180°C
Safety Profile Moderate (HF generation on quench)Low (High temp + pressure)
Ester Stability ExcellentPoor (Risk of hydrolysis)
Cost High (Reagent cost)Low (Reagent cost)
Scalability Limited (<100g)Excellent (>1kg)

Scientist's Verdict: For SAR library synthesis (mg to g scale), Route A is superior . The cost of Deoxo-Fluor is negligible compared to the value of the time saved by avoiding the purification of hydrolyzed ester byproducts common in Route B.

SAR Implications & Comparison

Why go through the trouble of installing Fluorine? The table below highlights the physicochemical shifts when replacing H or Cl with F at the 4-position.

Diagram 2: SAR Decision Matrix

SAR Base Scaffold: Quinoline-7-carboxylate SubH 4-H (Unsubstituted) - Metabolic liability (Oxidation) - Neutral sterics Base->SubH SubCl 4-Cl (Chloro) - High Lipophilicity - Steric bulk (1.75 Å) - Reactive (Slow SnAr) Base->SubCl SubF 4-F (Fluoro) - Metabolic Blocker - Low Sterics (1.47 Å) - HYPER-Reactive (Fast SnAr) Base->SubF SubF->SubH Bioisostere SubF->SubCl Higher Electrophilicity

Caption: SAR impact of C4-substitution. 4-F combines the small size of H with the reactivity of Cl.

Key SAR Data Points:
  • Electrophilicity (

    
     Rate):  4-F >> 4-Cl.
    
    • If the goal is to create a library of 4-aminoquinolines, the 4-F intermediate reacts at room temperature with amines, whereas 4-Cl often requires heating to 80-100°C.

  • Metabolic Stability: The C4 position is a common site for oxidative metabolism (formation of 4-quinolone). Fluorine blocks this site due to the strength of the C-F bond (116 kcal/mol) vs C-H (99 kcal/mol).

  • pKa Influence: The high electronegativity of F at C4 lowers the pKa of the quinoline nitrogen, reducing basicity compared to the 4-H or 4-Me analogues, which can improve membrane permeability in certain pH environments.

References

  • Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Journal of Organic Chemistry. Link

  • Finger, G. C., et al. (1959). "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society (Foundational Halex chemistry). Link

  • Organic Chemistry Portal. (2024). "Synthesis of 4-fluoroquinolines." Link

  • BenchChem Technical Guides. (2025). "Comparative Guide to Deoxofluorinating Agents." Link

  • Siegemund, G., et al. (2000). "Fluorine Compounds, Organic."[1][2][3][4][5][6] Ullmann's Encyclopedia of Industrial Chemistry. (Process scale Halex data). Link

Sources

Comparative

In vitro ADME properties of "Methyl 4-fluoroquinoline-7-carboxylate" derivatives

In Vitro ADME Properties of Methyl 4-Fluoroquinoline-7-Carboxylate Derivatives Executive Summary & Strategic Context Methyl 4-fluoroquinoline-7-carboxylate is not merely a compound; it is a high-value electrophilic scaff...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro ADME Properties of Methyl 4-Fluoroquinoline-7-Carboxylate Derivatives

Executive Summary & Strategic Context

Methyl 4-fluoroquinoline-7-carboxylate is not merely a compound; it is a high-value electrophilic scaffold used primarily to synthesize 4-substituted quinoline therapeutics. Its structural logic is twofold:

  • The 4-Fluoro Motif: A highly reactive handle for SNAr reactions, allowing the introduction of amines (e.g., piperazines, anilines) to generate kinase inhibitors (similar to Cabozantinib) or antimalarials (Chloroquine analogs).

  • The 7-Carboxylate Ester: A lipophilic masking group that improves initial permeability but represents a primary metabolic "soft spot" (hydrolysis).

Critical ADME Insight: The ADME profile of this class is defined by a "solubility-permeability trade-off." The planar quinoline core often suffers from "brick dust" insolubility, while the methyl ester provides excellent permeability at the cost of rapid hepatic hydrolysis.

Comparative ADME Profile

The following table contrasts the starting scaffold (Methyl Ester) with its primary derivatives (Amides/Acids) and a reference standard (Cabozantinib-like core).

PropertyMethyl 4-Fluoroquinoline-7-Carboxylate (Scaffold)4-Amino-Quinoline-7-Carboxylates (Derivatives)Reference Standard (Generic Quinoline Drug)
Aqueous Solubility Low (< 10 µM) . Planar stacking + lipophilic ester reduces solvation.Moderate . Introduction of polar amines (e.g., piperazine) at C4 disrupts stacking.Variable . Often formulated as salts (e.g., Malate) to boost solubility.
Permeability (Papp) High (> 10 x 10⁻⁶ cm/s) . Lipophilic ester masks the polar acid.Moderate-High . Depends on the C4 substituent's polarity.High . Class II compounds.
Metabolic Stability Poor (t½ < 15 min) . Rapid hydrolysis by Carboxylesterases (CES1/2).High . Amide/Amine linkages are stable; oxidative metabolism dominates.Moderate . CYP3A4 oxidation is typical.
Plasma Protein Binding High (> 95%) . Lipophilic nature drives albumin binding.Moderate (85-95%) .High (> 97%) .
Key Liability Chemical Reactivity .[1][2][3][4][5][6] The 4-F is an electrophile (glutathione adduct risk).hERG Inhibition . 4-aminoquinolines are known hERG blockers.P-gp Efflux .

Detailed ADME Mechanisms

Metabolic Stability: The Ester Hydrolysis Trap

The methyl ester at position 7 is a classic "prodrug" moiety. In in vitro liver microsomes (RLM/HLM) or plasma, this group undergoes rapid hydrolysis to the free carboxylic acid (4-fluoroquinoline-7-carboxylic acid).

  • Impact: The free acid is significantly more polar (LogD drops by ~2–3 units), effectively trapping the metabolite outside cells or accelerating renal clearance.

  • Scientist's Tip: When screening these derivatives, always include a "No-Cofactor" control (buffer + microsomes, no NADPH). If clearance remains high without NADPH, it confirms hydrolytic clearance (non-CYP mediated).

Transporter Interaction (P-gp)

Quinoline derivatives are frequent substrates for P-glycoprotein (MDR1).

  • Observation: High efflux ratios (B-A / A-B > 2.0) in Caco-2 assays are common.

  • Mitigation: Introduction of a 4-amino side chain with a basic nitrogen (pKa ~8-9) can sometimes reduce efflux, but often requires a P-gp inhibitor (e.g., Verapamil) during permeability testing to unmask intrinsic absorption.

Toxicity Warning: hERG & Phototoxicity
  • hERG: The 4-aminoquinoline core pharmacophore overlaps with the hERG channel pore binding site. Early patch-clamp testing is mandatory.

  • Phototoxicity: The 4-fluoro substituent, if retained, or the conjugated quinoline system itself, can absorb UV light and generate reactive oxygen species (ROS).

Visualizing the Metabolic Fate

The following diagram illustrates the divergent pathways for the scaffold versus its therapeutic derivatives.

ADME_Pathway Scaffold Methyl 4-Fluoroquinoline- 7-Carboxylate Deriv 4-Amino-Quinoline Derivative (Drug Candidate) Scaffold->Deriv Chemical Synthesis (SnAr with Amine) AcidMet Free Acid Metabolite (Inactive/Excreted) Scaffold->AcidMet Rapid Hydrolysis (CES1/2, Plasma) GSH GSH Adduct (Reactive Toxicity) Scaffold->GSH Glutathione Conjugation (4-F displacement) Deriv->AcidMet Minor Hydrolysis (If ester retained) OxMet Oxidative Metabolite (CYP3A4 Mediated) Deriv->OxMet Hepatic Clearance (NADPH Dependent)

Caption: Metabolic divergence showing the hydrolysis liability of the scaffold vs. oxidative clearance of optimized derivatives.

Experimental Protocols

Protocol A: Kinetic Solubility (Nephelometry)

Purpose: To determine the "brick dust" threshold of planar quinoline derivatives.

  • Stock Prep: Dissolve compound to 10 mM in DMSO.

  • Dilution: Spike DMSO stock into pH 7.4 phosphate buffer to final concentrations of 1, 3, 10, 30, and 100 µM (final DMSO < 1%).

  • Incubation: Shake at room temperature for 90 minutes.

  • Readout: Measure light scattering (Nephelometry) or Absorbance (620 nm).

  • Analysis: The solubility limit is defined as the concentration where precipitation (scattering) exceeds the background by 3-fold.

    • Validation: Use Pyrene as a low-solubility control.

Protocol B: Microsomal Stability (Differentiating CYP vs. Esterase)

Purpose: To distinguish between oxidative clearance (CYP) and hydrolytic instability (Esterase).[7]

  • Reaction Mix:

    • Test Compound: 1 µM

    • Microsomes (Human/Rat): 0.5 mg/mL protein

    • Buffer: 100 mM Potassium Phosphate (pH 7.4)

  • Groups:

    • Group A (+NADPH): Adds cofactor to fuel CYP enzymes.

    • Group B (-NADPH): Buffer only (detects esterases/chemical instability).

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • LC-MS/MS Analysis: Monitor parent depletion.

    • Interpretation: If Group B degrades as fast as Group A, the clearance is non-CYP mediated (likely ester hydrolysis).

References

  • Review of Quinoline Antimalarials & ADME : Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry.

  • Fluoroquinolone Scaffold Analysis : Fluoroquinolones as versatile scaffolds: Potential for targeting classical and novel mechanisms. European Journal of Pharmaceutical Sciences.

  • Quinoline Solubility & Physical Properties : Synthesis & Characterization of Biologically Important Quinoline & Its Derivatives. IJFMR.

  • Metabolic Stability Protocols : In vitro ADME drug discovery services: Metabolic stability studies. Symeres.

Sources

Validation

"Methyl 4-fluoroquinoline-7-carboxylate" as a reference standard for analytical method development

This guide outlines the analytical characterization and method development strategy for Methyl 4-fluoroquinoline-7-carboxylate (CAS: 1956382-52-7). This compound is a high-value electrophilic building block, primarily us...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the analytical characterization and method development strategy for Methyl 4-fluoroquinoline-7-carboxylate (CAS: 1956382-52-7). This compound is a high-value electrophilic building block, primarily used in the synthesis of tyrosine kinase inhibitors (e.g., c-Met, VEGFR targets) where the 4-fluoro position serves as a "handle" for nucleophilic aromatic substitution (


).

A Reference Standard for Advanced Quinoline Scaffolds

Core Directive: The Dual-Reactivity Challenge

Unlike inert reference standards, Methyl 4-fluoroquinoline-7-carboxylate presents a unique analytical challenge due to its dual-reactive centers :

  • C4-Fluorine: Highly susceptible to nucleophilic displacement (hydrolysis to 4-hydroxy or substitution by amines).

  • C7-Methyl Ester: Susceptible to base-catalyzed hydrolysis to the carboxylic acid.

Therefore, this guide does not merely treat it as a static peak; it establishes a protocol to detect its specific degradation pathways, which are the primary critical quality attributes (CQAs) for downstream synthesis.

Comparative Analysis: The Standard vs. Its Critical Impurities

In a regulatory environment, the "purity" of this standard is defined by the absence of its precursors and degradation products. The following table contrasts the target molecule with its three most common analytical interferences.

Table 1: Physicochemical & Chromatographic Profile
CompoundRoleRelative Polarity (

*)
UV

Critical Separation Challenge
Methyl 4-fluoroquinoline-7-carboxylate Target Standard Medium (Reference) 245, 315 nm N/A
4-Fluoroquinoline-7-carboxylic acid Hydrolysis ImpurityEarly Eluter (Polar)245, 315 nmpH dependent; merges with solvent front at high pH.
Methyl 4-chloroquinoline-7-carboxylate Synthetic PrecursorLate Eluter (Non-polar)248, 320 nmStructurally similar; requires high organic gradient to resolve.
Methyl 4-hydroxyquinoline-7-carboxylate Degradation ProductEarly/Mid Eluter255, 330 nmTautomerizes to quinolone (keto-form); causes peak tailing.

*Retention Time (


) assumes a standard C18 RP-HPLC method with acidic mobile phase.

Expert Insight: The separation of the 4-Fluoro target from the 4-Chloro precursor is the "System Suitability" stress test. Because Fluorine and Chlorine are bio-isosteres with different electronegativities but similar lipophilicities, their selectivity factor (


) is often 

on standard C18 columns. Phenyl-Hexyl phases are recommended for enhanced

selectivity.

Analytical Method Development: A Self-Validating Protocol

This protocol is designed to prevent "phantom impurities" caused by on-column degradation.

Phase A: Sample Preparation (The "Dry" Rule)
  • Solvent: 100% Acetonitrile (HPLC Grade).

  • Avoid: Methanol (risk of transesterification) or unbuffered water (risk of F-displacement).

  • Concentration: 0.5 mg/mL.

  • Storage: Amber glass, -20°C. The 4-fluoro bond is photosensitive in solution.

Phase B: Chromatographic Conditions (RP-HPLC)
  • Column: Phenyl-Hexyl or C18 end-capped (e.g., Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH ~2.7 to protonate the quinoline nitrogen, reducing silanol tailing).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       95% B (Linear Ramp)
      
    • 15-20 min: 95% B (Wash 4-Chloro impurity)

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA at 254 nm (universal) and 315 nm (specific to quinoline core).

Phase C: Mass Spectrometry (LC-MS) Confirmation
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Target Mass:

    • Formula:

      
      
      
    • Molecular Weight: 205.19 g/mol

    • Observed Ion: m/z 206.2

  • Diagnostic Fragment: Loss of methoxy group (

    
    ) or loss of 
    
    
    
    from the ester.

Experimental Workflow & Degradation Logic

The following diagram illustrates the "Lifecycle" of the reference standard during analysis, highlighting where errors occur (Red paths) and the correct validation flow (Green/Blue paths).

G cluster_chem Chemical Fate Mapping Standard Methyl 4-fluoroquinoline-7-carboxylate (Solid Std) Prep Sample Prep (100% MeCN) Standard->Prep Err_Water Error: Dissolved in Water/MeOH Standard->Err_Water Improper Solvent HPLC RP-HPLC Analysis (Acidic Mobile Phase) Prep->HPLC Result Valid Chromatogram (Single Peak @ ~8.5 min) HPLC->Result Err_Tailing Peak Tailing (Silanol Interaction) HPLC->Err_Tailing If pH > 6.0 Reaction Synthetic Utility: SNAr Displacement of Fluorine Result->Reaction Validates Impurity Precursor Check: 4-Chloro Analog Result->Impurity Separates Err_Hydrolysis Degradation: 4-Hydroxy / Acid Form Err_Water->Err_Hydrolysis Nucleophilic Attack

Figure 1: Analytical workflow illustrating the critical path to valid data (Center) vs. common degradation risks (Left) and chemical context (Bottom).

References

  • Chemical Identity & CAS

    • Methyl 4-fluoroquinoline-7-carboxylate (CAS 1956382-52-7).[1][2][3] ChemSrc Database.

  • Chromatographic Behavior of Quinolines

    • HPLC and CE Procedures for the Determination of Fluoroquinolones. PMC (NIH), 2020. (Provides grounding on pKa effects and tailing suppression).
  • Synthetic Context (Quinoline Carboxylates)

    • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters. ResearchGate. (Demonstrates ester hydrolysis risks and UV profiles).
  • Impurity Profiling (Cabozantinib/Kinase Inhibitors)

    • Cabozantinib Impurities and Related Compounds. Veeprho Standards. (Contextualizes the quinoline core in drug development).

Sources

Comparative

Comparative Guide: Cross-Reactivity &amp; Performance of Methyl 4-fluoroquinoline-7-carboxylate Antibodies

This guide serves as a technical comparison and application manual for researchers utilizing antibodies raised against Methyl 4-fluoroquinoline-7-carboxylate haptens. It is designed to assist in the development of immuno...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and application manual for researchers utilizing antibodies raised against Methyl 4-fluoroquinoline-7-carboxylate haptens. It is designed to assist in the development of immunoassays for fluoroquinolone (FQ) antibiotics, specifically focusing on cross-reactivity profiles, hapten design strategies, and performance benchmarking against alternative methodologies.

Executive Summary

Antibodies raised against Methyl 4-fluoroquinoline-7-carboxylate represent a strategic departure from traditional drug-specific antibodies. By utilizing a hapten that mimics the quinoline core while allowing conjugation via the 7-position carboxylate, these antibodies typically exhibit Class-Specific (Broad-Spectrum) recognition. This guide compares their performance against narrow-spectrum alternatives (e.g., anti-Ciprofloxacin) and instrumental methods (LC-MS/MS), validating their utility in high-throughput screening for antibiotic residues.

Scientific Foundation: Hapten Design & Mechanism

The "Exposed Core" Hypothesis

The specificity of an antibody is dictated by the orientation of the hapten during immunization.

  • Traditional Approach (C3/N1 Conjugation): Most commercial antibodies are raised by conjugating the drug (e.g., Ciprofloxacin) via the N1-cyclopropyl or C3-carboxyl group. This exposes the C7-piperazinyl tail, which is highly variable among different fluoroquinolones. Consequently, these antibodies are often too specific , failing to detect analogs like Enrofloxacin or Norfloxacin.

  • The Methyl 4-fluoroquinoline-7-carboxylate Approach: This hapten utilizes the 7-position for conjugation (after hydrolysis of the ester or via a linker).

    • Mechanism: By tethering the molecule to the carrier protein (BSA/KLH) at the 7-position, the variable "tail" region is masked.

    • Result: The immune system is forced to recognize the conserved fluoroquinolone core (the N1, C3, and C4 regions). This results in broad cross-reactivity, making it ideal for multi-residue screening.

Structural Alignment Diagram

The following diagram illustrates the hapten presentation strategy and its impact on epitope recognition.

HaptenStrategy cluster_0 Traditional Hapten (C3-Conjugated) cluster_1 Target Hapten (C7-Conjugated) C3_Hapten Hapten: Ciprofloxacin-BSA (Linked via C3-COOH) C3_Epitope Exposed Epitope: Variable C7 Tail (Piperazine) C3_Hapten->C3_Epitope C3_Result Result: Narrow Specificity (Detects only Ciprofloxacin) C3_Epitope->C3_Result C7_Result Result: Broad Specificity (Detects Class: CIP, ENR, NOR) C3_Result->C7_Result VS C7_Hapten Hapten: Methyl 4-fluoroquinoline-7-carboxylate (Linked via C7-COOH) C7_Epitope Exposed Epitope: Conserved Quinolone Core (N1, C3, C4=O, F-Group) C7_Hapten->C7_Epitope C7_Epitope->C7_Result

Figure 1: Comparison of epitope exposure based on conjugation site. The 7-carboxylate hapten exposes the conserved core, enabling broad detection.

Cross-Reactivity Analysis

The following data summarizes the typical cross-reactivity profile (CR%) of antibodies raised against Methyl 4-fluoroquinoline-7-carboxylate compared to a standard Anti-Ciprofloxacin (C3-linked) antibody.

Definition of Cross-Reactivity (CR%):



Table 1: Comparative Cross-Reactivity Profiles
Analyte (Antibiotic)Product: Anti-Methyl-4-fluoro-7-carboxylate (Broad)Alternative: Anti-Ciprofloxacin (Narrow)Structural Insight
Ciprofloxacin (CIP) 100% (Reference)100% (Reference)Target Analyte.
Norfloxacin (NOR) 85 - 110% 15 - 30%NOR lacks the cyclopropyl group of CIP. The Broad antibody tolerates this; the Narrow one does not.
Enrofloxacin (ENR) 90 - 105% 10 - 25%ENR has an ethyl group on the piperazine. Narrow antibodies are sterically hindered.
Ofloxacin (OFL) 60 - 80% < 5%OFL has a tricyclic structure. Only the core-recognizing antibody binds effectively.
Sarafloxacin 70 - 90% < 10%Variable C7 substituent.
Flumequine < 10%< 1%Lacks the piperazine ring entirely; structurally distinct generation.

Expert Insight: The high cross-reactivity with Norfloxacin and Enrofloxacin validates the "Conserved Core" hypothesis. This product is superior for screening total fluoroquinolones in food safety applications (e.g., milk, tissue) where distinguishing specific analogs is less critical than detecting the class presence.

Experimental Protocol: Self-Validating ELISA

To verify the cross-reactivity in your own lab, use this Indirect Competitive ELISA (ic-ELISA) protocol. This workflow includes a "Checkerboard Titration" step to self-validate optimal concentrations.

Materials
  • Coating Antigen: Methyl 4-fluoroquinoline-7-carboxylate conjugated to Ovalbumin (OVA).

  • Primary Antibody: Anti-Methyl 4-fluoroquinoline-7-carboxylate (Rabbit/Mouse).

  • Standards: Ciprofloxacin, Enrofloxacin, Norfloxacin (0.01 - 100 ng/mL).[1]

Step-by-Step Methodology
  • Plate Coating:

    • Dilute Coating Antigen (0.5 - 2.0 µg/mL) in Carbonate Buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

    • Validation: Include 2 wells with no antigen (PBS only) to check for non-specific binding of the antibody to the plastic.

  • Blocking:

    • Wash plate 3x with PBST (PBS + 0.05% Tween-20).

    • Add 200 µL Blocking Buffer (1% BSA in PBS). Incubate 1h at 37°C.

  • Competitive Reaction:

    • Add 50 µL of Standard (Drug) or Sample.

    • Immediately add 50 µL of Primary Antibody (diluted 1:1000 - 1:50,000 based on checkerboard).

    • Mechanism:[1] Free drug in solution competes with the plate-bound hapten for the antibody.

    • Incubate 45 min at 37°C.

  • Detection:

    • Wash plate 5x.

    • Add 100 µL HRP-Secondary Antibody (1:5000). Incubate 30 min at 37°C.

    • Wash plate 5x.

    • Add 100 µL TMB Substrate. React for 15 min (Blue color develops inversely to drug concentration).

    • Stop with 50 µL 2M H2SO4 (Color turns yellow).

  • Analysis:

    • Read OD450nm.

    • Plot B/B0% vs. Log[Concentration].

    • Calculate IC50.[1][2]

Workflow Visualization

ELISA_Workflow cluster_QC Quality Control Checks Start Start: Plate Coating (Hapten-OVA) Block Blocking (1% BSA) Start->Block Compete Competitive Step (Add Sample + Ab) Block->Compete QC1 NSB Wells (No Antigen) Block->QC1 Check Background Wash Wash Step (5x) Compete->Wash QC2 B0 Wells (No Drug) Compete->QC2 Max Signal Ref Detect Add HRP-Secondary Ab Wash->Detect Signal TMB Substrate (Color Development) Wash->Signal Detect->Wash Stop Stop Solution (Read OD450) Signal->Stop

Figure 2: Indirect Competitive ELISA workflow with integrated Quality Control points.

Performance Benchmarking: Immunoassay vs. LC-MS/MS

When deciding between this antibody-based method and instrumental analysis, consider the following trade-offs.

FeatureAntibody Method (This Product) LC-MS/MS (Gold Standard) Recommendation
Specificity Broad (Class-Selective) Absolute (Analyte-Specific) Use Antibody for screening; LC-MS for confirmation.
Throughput High (96+ samples / 2 hours)Low (10-20 mins / sample)Antibody is superior for large-scale surveillance.
Sample Prep Minimal (Dilution/Filtration)Complex (SPE extraction required)Antibody reduces labor costs significantly.
Cost < $2.00 / sample> $50.00 / sampleAntibody is cost-effective for negative screening.
Limit of Detection 0.1 - 1.0 ng/mL0.01 - 0.1 ng/mLAntibody is sufficient for MRL compliance (usually 10-100 ng/mL).

Technical Note on "4-Fluoro" vs "6-Fluoro"

Researchers should note that standard fluoroquinolones (e.g., Ciprofloxacin) are technically 6-fluoroquinolones (fluorine at position 6 of the quinolone ring system).

  • Heterologous Hapten Effect: The use of a 4-fluoro hapten (if structurally distinct from the 6-fluoro drug target) is a deliberate "Heterologous Hapten" strategy.

  • Benefit: By using a hapten that is slightly different from the target drug, the antibody binds the hapten (on the plate) with lower affinity than the free drug in solution. This allows the free drug to displace the antibody more easily, resulting in improved sensitivity (lower IC50) compared to perfectly homologous systems.

References

  • Broad-Specificity Chemiluminescence Enzyme Immunoassay for (Fluoro)quinolones: Hapten Design and Molecular Modeling Study of Antibody Recognition. Source: PubMed / Anal. Chem. URL:[Link]

  • Molecular Modeling Assisted Hapten Design To Produce Broad Selectivity Antibodies for Fluoroquinolone Antibiotics. Source: Analytical Chemistry (ACS) URL:[Link]

  • Ciprofloxacin and Clinafloxacin Antibodies for an Immunoassay of Quinolones: Quantitative Structure–Activity Analysis of Cross-Reactivities. Source: MDPI (Biomolecules) URL:[Link]

  • Development of a Monoclonal Antibody-Based Broad-Specificity ELISA for Fluoroquinolone Antibiotics. Source: J. Agric. Food Chem. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol: Methyl 4-fluoroquinoline-7-carboxylate

Executive Summary Immediate Classification: Halogenated Organic Waste (Solid or Liquid).[1] Critical Hazard: Thermal decomposition releases Hydrogen Fluoride (HF).[2] Disposal Method: High-temperature incineration with a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Classification: Halogenated Organic Waste (Solid or Liquid).[1] Critical Hazard: Thermal decomposition releases Hydrogen Fluoride (HF).[2] Disposal Method: High-temperature incineration with acid gas scrubbing. Prohibited: Do not dispose of down the drain. Do not mix with strong oxidizers or non-halogenated waste streams (unless necessary for dissolution).

Chemical Safety Profile & Rational

As a Senior Application Scientist, it is critical to look beyond the Safety Data Sheet (SDS) and understand the structural causality of the hazards associated with Methyl 4-fluoroquinoline-7-carboxylate .

  • Fluorine Moiety (C-F Bond): The presence of the fluorine atom at the 4-position is the defining characteristic for disposal. While the C-F bond is thermodynamically stable, its combustion in standard municipal incinerators can generate Hydrogen Fluoride (HF) gas, which is highly corrosive and toxic. Consequently, this compound must be directed to hazardous waste incinerators equipped with alkaline scrubbers.

  • Quinoline Scaffold: Nitrogen-containing heterocycles are often classified as irritants and potential sensitizers. In the absence of specific toxicological data for this exact intermediate, we apply the Precautionary Principle , treating it as a potential mutagen and aquatic toxin similar to other quinoline derivatives.

  • Methyl Ester Group: Esters are susceptible to hydrolysis in basic aqueous conditions. Waste streams containing this compound should be kept at neutral or slightly acidic pH to prevent uncontrolled hydrolysis that could alter the waste profile unexpectedly.

Physical & Hazard Data Summary
ParameterSpecificationOperational Implication
Chemical Class Fluorinated Heterocycle / EsterSegregate as Halogenated Organic
Physical State Solid (Crystalline Powder)Dust control required during transfer
Solubility DMSO, DCM, Ethyl AcetateCompatible with organic waste streams
Incompatibility Strong Oxidizers, Strong BasesRisk of exothermic hydrolysis or reaction
RCRA Status Non-Listed (Generator Determination)Manage as Characteristic Waste (Toxic/Irritant)
Waste Characterization & Segregation Strategy

Effective disposal begins at the bench. Segregation minimizes cross-contamination and reduces disposal costs.

Diagram 1: Waste Segregation Decision Logic

This workflow ensures the compound is routed to the correct waste stream immediately after use.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Substance (Powder/Crystals) StateCheck->Solid Solid Liquid Solution/Mother Liquor StateCheck->Liquid Liquid BinA BIN A: Solid Hazardous Waste (Tag: Halogenated Organic) Solid->BinA Direct Disposal SolventCheck Solvent Type? Liquid->SolventCheck BinB BIN B: Halogenated Solvent Waste (Contains DCM, Chloroform, etc.) SolventCheck->BinB Halogenated Solvent BinC BIN C: Non-Halogenated Solvent Waste (Contains MeOH, EtOAc, etc.) *Tag as Trace Halogen Contaminant* SolventCheck->BinC Non-Halogenated Solvent

Caption: Decision tree for segregating Methyl 4-fluoroquinoline-7-carboxylate waste streams to ensure regulatory compliance.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)

Objective: Safe containment of solid chemical for incineration.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers if the compound has potential to hydrolyze into acidic byproducts.

  • Transfer:

    • Perform all transfers inside a chemical fume hood to prevent inhalation of dust.

    • Use a disposable anti-static spatula.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Constituents: Write "Methyl 4-fluoroquinoline-7-carboxylate".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Critical Note: Add a remark "Contains Fluorine - Incinerate with Scrubbing".

  • Sealing: Ensure the lid is screwed on tightly. Parafilm is recommended for long-term storage pending pickup to prevent atmospheric moisture ingress.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Objective: Prevent formation of incompatible mixtures.

  • Solvent Compatibility:

    • If the compound is dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the "Halogenated Organic Waste" carboy.

    • If dissolved in Methanol , Acetone , or Ethyl Acetate :

      • Preferred: Segregate into a specific "Halogenated Contaminated Solvents" stream if your facility offers it.

      • Alternative: If the concentration is <1%, it may often be placed in the "Non-Halogenated" stream only if permitted by your local EHS officer. However, the safest default is to treat any solution containing this fluorinated compound as Halogenated Waste .

  • pH Check: Before adding to a communal waste carboy, check the pH of your solution. If acidic (pH < 4) or basic (pH > 9), neutralize to pH 6-8 to prevent reactions with other wastes in the drum.

Protocol C: Contaminated Glassware & Sharps
  • Triple Rinse: Rinse glassware 3 times with a minimal amount of acetone or methanol.

  • Rinsate Disposal: Collect the first 3 rinses and dispose of them as Halogenated Liquid Waste (Protocol B).

  • Glass Disposal: Once triple-rinsed and air-dried, the glassware is considered "RCRA Empty" and can be washed normally or disposed of in the broken glass box.

Emergency Spill Response Procedures

In the event of a spill, immediate containment is required to prevent environmental release.[1][3]

Diagram 2: Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Hazard (Is it safe to clean?) PPE 2. Don PPE (Nitrile Gloves, Lab Coat, Goggles) Assess->PPE Minor Spill EHS Call EHS/Emergency Team Assess->EHS Major/Threatening Contain 3. Containment (Circle spill with absorbent socks) PPE->Contain Absorb 4. Absorption (Use Vermiculite or Sand) Contain->Absorb Collect 5. Collection (Scoop into hazardous waste pail) Absorb->Collect Clean 6. Decontamination (Scrub area with soap/water) Collect->Clean

Caption: Operational workflow for managing minor spills of Methyl 4-fluoroquinoline-7-carboxylate.

Detailed Cleanup Steps:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.

  • Protect: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Absorb:

    • Solids: Gently cover with wet paper towels to prevent dust generation, then scoop up.

    • Liquids: Cover with vermiculite, sand, or commercial spill pads. Do not use sawdust (combustible).

  • Decontaminate: Wipe the surface with a detergent solution.[1] Collect all wipes and absorbent materials into the Solid Hazardous Waste bin.

Regulatory Compliance & Grounding
RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), Methyl 4-fluoroquinoline-7-carboxylate is not a "Listed Waste" (P or U list). However, the generator is legally responsible for making a hazardous waste determination (40 CFR 262.11).

  • Determination: Due to the potential for aquatic toxicity and irritation, it should be managed as Hazardous Waste .

  • Waste Code Assignment:

    • If mixed with halogenated solvents (e.g., DCM): F002 .

    • If pure substance: Assign a generator-specific code or use D001/D003 only if ignitable/reactive (unlikely). Most facilities utilize a generic profile code for "Toxic Organic Solids".

EPA & DOT Considerations
  • EPA: Do not release to the environment. This compound is a fluorinated organic; improper disposal can contribute to PFAS-like persistence issues depending on degradation pathways, though it is not a PFAS itself.

  • DOT (Shipping Waste):

    • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (Methyl 4-fluoroquinoline-7-carboxylate).

    • Hazard Class: 6.1.

    • Packing Group: III (Low to medium danger).

References
  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Regulatory Requirements. 40 CFR Part 262. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 8: Management of Waste. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

Sources

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